1-Azido-4-iodobutane

Catalog No.
S3666346
CAS No.
148759-55-1
M.F
C4H8IN3
M. Wt
225.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azido-4-iodobutane

CAS Number

148759-55-1

Product Name

1-Azido-4-iodobutane

IUPAC Name

1-azido-4-iodobutane

Molecular Formula

C4H8IN3

Molecular Weight

225.03 g/mol

InChI

InChI=1S/C4H8IN3/c5-3-1-2-4-7-8-6/h1-4H2

InChI Key

QVZUACRCBPIEKQ-UHFFFAOYSA-N

SMILES

C(CCI)CN=[N+]=[N-]

Canonical SMILES

C(CCI)CN=[N+]=[N-]

1-azido-4-iodobutane safety data sheet

Author: Smolecule Technical Support Team. Date: February 2026

Basic Chemical Information

The table below summarizes the available identifying information for 1-azido-4-iodobutane [1] [2].

Property Value
CAS Number 148759-55-1 [1] [2]
Molecular Formula C4H8IN3 [1] [2]
Molecular Weight 225.031 g/mol [1] [2]
Synonyms Butane, 1-azido-4-iodo-; 1-Iodo-4-azidobutane [1] [2]

Key Safety Considerations

Based on the compound's structure, two key hazard categories should be your primary concern. However, specific quantitative data (like flash point or toxicity levels) is not provided in the search results.

  • Azide Functional Group (N₃): Organic azides are generally considered shock and heat sensitive. They can decompose violently and may be potential explosion hazards, especially when concentrated or confined [3].
  • Iodine Substituent: While the iodine atom itself may not be the primary hazard, the compound might be toxic if inhaled, absorbed through the skin, or ingested. It could also cause skin and eye irritation.

How to Obtain a Full Safety Data Sheet

Given the lack of a publicly available SDS, I suggest the following steps to obtain the safety information you require:

  • Contact Suppliers Directly: The most reliable method is to purchase a small amount of the compound from a chemical supplier. Reputable suppliers are legally required to provide a full Safety Data Sheet (SDS) to purchasers. Search for the CAS number 148759-55-1 on the websites of major chemical suppliers.
  • Consult Institutional Resources: If you are affiliated with a university or a company, your organization's Environmental Health and Safety (EHS) department or chemistry library may have access to commercial SDS databases that are not publicly free.
  • Conduct a Literature Search: A thorough search through scientific literature (e.g., on SciFinder or Reaxys) may yield research papers that describe the handling and properties of this compound, which can serve as a guide for safe laboratory practices.

Hazard Rating Context (NFPA 704)

While the specific NFPA 704 "fire diamond" for this compound is not available, understanding this system is crucial for interpreting hazard ratings once you obtain them [3] [4]. The diagram below illustrates how this system classifies hazards.

NFPA Flammability0-4White: Special Hazardse.g., OX, WHealth0-4Instability0-4

General NFPA 704 hazard rating diamond for interpretation [3].

References

Comprehensive Application Notes and Protocols for 1-Azido-4-iodobutane in Click Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 1-Azido-4-iodobutane and Click Chemistry

This compound (CAS 148759-55-1) is a bifunctional chemical compound with significant utility in synthetic organic chemistry and chemical biology. Its molecular structure features both an azide group and an iodide group, making it a valuable building block for conjugation and linkage. The azide group serves as a potent participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click chemistry" reaction, which is characterized by high yield, specificity, and bio-orthogonality [1] [2]. This reaction forms stable 1,2,3-triazole linkages that are resistant to proteolytic degradation, making them ideal for biomedical applications [3].

The compound's specific structure, with the azide and iodine separated by a four-carbon butane chain, is strategically important. Research has demonstrated that in macrocyclization reactions, the ring size formed by the bridge is critical for maintaining ordered secondary structures in peptides, with 5 or 6 methylene groups proving optimal for α-helical conformation stability [3]. These properties make this compound particularly valuable for researchers in drug development who require precise molecular stabilization and conjugation techniques.

Primary Applications in Research and Development

Peptide Secondary Structure Stabilization

The application of this compound in peptide structure stabilization represents a significant advancement over traditional methods. By incorporating alkyne and azido functions at positions i and i+4 in an α-helical peptide, researchers can create intramolecular bridges through CuAAC click chemistry that effectively stabilize the secondary structure in its native conformation [3].

Advantages over Traditional Methods:

  • Synthetic Efficiency: Unlike side chain lactam formation using Lys and Asp, which requires orthogonal protecting groups and adds synthetic complexity, the azido and alkyne functions react with high specificity without need for additional protection/deprotection steps [3].
  • Proteolytic Stability: The resulting 1,2,3-triazole bridge demonstrates exceptional stability against enzymatic degradation, crucial for pharmacological applications [3].
  • Conformational Control: Studies with nonapeptides have established that triazole bridges containing 5 or 6 methylene groups (achievable with the butane spacer) promote regular, ordered secondary structures, whereas smaller or larger ring sizes lead to disordered conformations [3].

Table 1: Comparison of Peptide Stabilization Methods

Parameter Click Chemistry Approach Lactam Bridge Approach
Synthetic Complexity Low (no orthogonal protecting groups needed) High (requires orthogonal protecting groups)
Reaction Specificity High Moderate
Proteolytic Stability Excellent Moderate
Building Block Cost Moderate Typically higher
Structural Order Regular, ordered with optimal bridge size Variable
Synthesis of Trisubstituted Triazenes

A innovative application of this compound involves the one-pot synthesis of trisubstituted triazenes through reaction with Grignard reagents. This method, developed by Suleymanov et al., enables the regioselective formation of triazenes via an intramolecular cyclization step [4] [5].

The key advantage of this approach is its remarkable versatility—it can be used for the preparation of aryl, heteroaryl, vinyl, and alkyl triazenes. The synthetic utility of the resulting vinyl triazenes is particularly noteworthy, as they can undergo various acid-induced transformations including C-N, C-O, C-F, C-P, and C-S bond-forming reactions [4]. This makes this compound an invaluable building block for constructing complex molecular architectures that would be challenging to access through conventional synthetic routes.

Experimental Protocols

Protocol 1: Click Chemistry-Mediated Peptide Cyclization

This protocol describes the stabilization of peptide α-helical structures through intramolecular side-chain-to-side-chain cyclization using this compound-derived components [3].

Materials:

  • Peptide containing azido and alkyne amino acids (3 μmol)
  • tert-Butanol (HPLC grade)
  • Deionized water
  • Ascorbic acid (ACS reagent grade)
  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
  • Appropriate chromatography system for purification

Procedure:

  • Peptide Synthesis: Incorporate Boc or Fmoc protected azido and alkyne amino acids into the peptide sequence using standard Solid-Phase Peptide Synthesis (SPPS) protocols. Position these residues at i and i+4 positions to ensure proper alignment for α-helical stabilization [3].

  • Reaction Setup: Dissolve 3 μmol of the purified peptide in 4 mL of a tert-butanol/water mixture (1:2 ratio) [3].

  • Catalyst Preparation: Add 40 μmol each of ascorbic acid and CuSO₄·5H₂O to the reaction mixture. The ascorbic acid serves to generate Cu(I) in situ from the copper(II) sulfate [3].

  • Cyclization Reaction: Stir the reaction mixture at room temperature overnight (approximately 12-16 hours) under inert atmosphere if necessary [3].

  • Purification: Work up the reaction using appropriate chromatographic methods (e.g., reverse-phase HPLC) to isolate the cyclized peptide product [3].

  • Characterization: Verify successful cyclization and structural stabilization using analytical HPLC, mass spectrometry, and circular dichroism (CD) spectroscopy to confirm the α-helical conformation.

The following workflow diagram illustrates the key steps in the peptide cyclization protocol:

G SPPS SPPS with Modified Amino Acids Dissolution Dissolve in tBuOH/H₂O SPPS->Dissolution Catalyst Add Ascorbic Acid & CuSO₄ Dissolution->Catalyst Reaction Stir Overnight at RT Catalyst->Reaction Purification Chromatographic Purification Reaction->Purification Analysis Analytical Characterization Purification->Analysis

Protocol 2: Triazene Synthesis via Grignard Reaction

This protocol outlines the one-pot synthesis of trisubstituted triazenes from Grignard reagents and this compound, based on the method developed by Suleymanov et al. [4] [5].

Materials:

  • This compound
  • Appropriate Grignard reagent (R-MgX, where R = aryl, heteroaryl, vinyl, or alkyl)
  • Anhydrous tetrahydrofuran (THF) or diethyl ether
  • Standard reagents for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried reaction vessel under inert atmosphere, combine this compound with the desired Grignard reagent in anhydrous solvent [4].

  • Intramolecular Cyclization: Allow the reaction to proceed, facilitating the regioselective formation of triazenes through intramolecular cyclization. The reaction temperature and time may vary depending on the reactivity of the specific Grignard reagent employed.

  • Reaction Monitoring: Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS until complete consumption of the starting azide is observed.

  • Workup and Isolation: Quench the reaction carefully (typically with aqueous ammonium chloride or dilute acid) and extract the product using appropriate organic solvents.

  • Purification: Purify the crude triazene product using flash chromatography or recrystallization.

  • Downstream Transformations: Utilize the resulting vinyl triazenes in various acid-induced bond-forming reactions to access diverse molecular scaffolds [4].

Safety Considerations and Handling Guidelines

Working with azide-containing compounds requires strict adherence to safety protocols due to potential explosion hazards [1] [2].

Critical Safety Measures:

  • Scale Considerations: Use dilute concentrations when possible and avoid evaporation of azide-containing solutions to dryness [1].
  • Thermal Stability: Note that while many organic azides are stable at room temperature, they may decompose at elevated temperatures (>120°C). Differential scanning calorimetry studies of related azido compounds have shown decomposition onset above 120°C [2].
  • Shock Sensitivity: Certain azide compounds can be impact-sensitive. Although this compound specifically hasn't been tested, related compounds like 4-azido-3-fluoropyridine have demonstrated explosive potential in standard impact tests [2].
  • Solvent Incompatibility: NEVER use dichloromethane as a solvent with azide salts, as this combination can form highly explosive diazidomethane [1].
  • Metal Contamination: Avoid contact with heavy metal salts (lead, mercury, cadmium, zinc, or silver) as they can form extremely shock-sensitive metal azides [1].

Recommended Safety Protocols:

  • Always work behind a blast shield when performing reactions on preparative scale
  • Use appropriate personal protective equipment including face shields and blast-resistant barriers
  • Conduct initial small-scale tests when working with new azide compounds
  • Implement proper disposal procedures for azide-containing waste

Analytical and Characterization Data

Table 2: Physicochemical Properties of this compound and Related Compounds

Property This compound 1-azido-4-chlorobutane
CAS Number 148759-55-1 [6] 671821-46-8 [7]
Molecular Formula C₄H₈IN₃ [6] C₄H₈ClN₃ [7]
Molecular Weight 225.032 g/mol [6] 133.579 g/mol [7]
Structure I(CH₂)₄N₃ Cl(CH₂)₄N₃
Common Uses Triazene synthesis, peptide stabilization [4] Alternative when iodide reactivity is undesirable

Conclusion and Future Perspectives

This compound serves as a versatile building block in click chemistry applications, particularly for peptide stabilization and the synthesis of trisubstituted triazenes. Its defined four-carbon spacer enables precise molecular spacing for optimal conformational control in engineered peptides, while its bifunctional nature allows diverse reaction pathways in synthetic chemistry.

The compound's utility in peptide stabilization offers distinct advantages over traditional methods, including simplified synthetic routes, reduced need for orthogonal protecting groups, and enhanced proteolytic stability of the resulting conjugates [3]. Meanwhile, its application in triazene synthesis demonstrates the expanding role of azide chemistry in constructing complex molecular architectures [4] [5].

As click chemistry continues to evolve as a cornerstone of bioconjugation and materials science, this compound and similarly designed bifunctional azides will likely play increasingly important roles in drug development, chemical biology, and materials science. Future applications may include targeted drug delivery systems, engineered biomaterials with tailored mechanical properties [8], and novel diagnostic agents leveraging the specific reactivity of this valuable chemical building block.

References

Comprehensive Application Notes & Protocols: 1-azido-4-iodobutane in CuAAC Cycloaddition for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Introduction and Properties

1-azido-4-iodobutane (CAS: 148759-55-1) is a bifunctional reagent of significant importance in click chemistry applications, particularly in CuAAC reactions. This compound possesses two distinct reactive groups: an azide moiety at one terminus and an iodide moiety at the other, enabling sequential functionalization strategies that are invaluable in pharmaceutical development and bioconjugation. The azide group participates efficiently in copper-catalyzed azide-alkyne cycloadditions, while the iodide functionality serves as an excellent leaving group for nucleophilic substitution reactions, allowing incorporation into various molecular architectures. [1]

The structural features of this compound include a four-carbon alkyl chain that provides optimal spacing between functional groups, balancing reactivity with molecular flexibility. With a molecular formula of C₄H₈IN₃ and molecular weight of 225.032 g/mol, this compound serves as a versatile building block in medicinal chemistry and materials science. [1]

Table 1: Basic Chemical Properties of this compound

Property Value/Specification
CAS Registry Number 148759-55-1
Molecular Formula C₄H₈IN₃
Molecular Weight 225.032 g/mol
Reactive Groups Azide (N₃), Iodide (I)
Primary Applications Bioconjugation, Pharmaceutical Synthesis, Nanomaterial Functionalization

Synthesis and Preparation Protocols

Synthesis of this compound

The synthesis of this compound typically proceeds through a nucleophilic substitution reaction starting from 1,4-diiodobutane, where one iodide is selectively displaced by azide. This method provides high yields and excellent purity, essential for downstream applications. [1]

Materials:

  • 1,4-diiodobutane (1.0 equiv)
  • Sodium azide (1.2 equiv)
  • Dimethylformamide (DMF) or acetone as solvent
  • Water and ethyl acetate for extraction
  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1,4-diiodobutane (10.0 mmol) in 30 mL of anhydrous DMF
  • Add sodium azide (12.0 mmol) to the solution
  • Heat the reaction mixture to 50°C with stirring for 12 hours
  • Monitor reaction completion by TLC or FTIR (azide peak at ~2100 cm⁻¹)
  • Cool the mixture to room temperature and dilute with 50 mL water
  • Extract with ethyl acetate (3 × 30 mL)
  • Combine organic layers and wash with brine
  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure
  • Purify by column chromatography using hexane/ethyl acetate (9:1) to obtain pure product

Safety Considerations:

  • Organic azides can be thermally unstable and should be handled with care
  • Avoid heating closed systems and minimize exposure to shock or friction
  • Conduct reactions in a fume hood with proper personal protective equipment
  • Store azide compounds at low temperatures in labeled containers

CuAAC Reaction Mechanisms and Applications

Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition

The CuAAC reaction represents a cornerstone of click chemistry, and this compound serves as an ideal participant in this transformation. The reaction mechanism begins with the formation of copper(I) acetylide through the interaction of copper(I) with a terminal alkyne. This acetylide then undergoes cycloaddition with the azide group of this compound, forming a six-membered copper-containing intermediate. This intermediate subsequently rearranges to yield the 1,4-disubstituted triazole product while regenerating the copper catalyst. [2] [3]

The exceptional regioselectivity of the CuAAC reaction distinguishes it from the thermal Huisgen cycloaddition, which produces a mixture of 1,4- and 1,5-regioisomers. The copper catalysis not only enhances reaction rates by up to 10⁷ times but also guarantees exclusive formation of the 1,4-triazole isomer under mild conditions, typically at room temperature in aqueous or mixed solvent systems. This reliability makes it particularly valuable for conjugating sensitive biomolecules. [3] [4]

Applications in Bioconjugation and Drug Development

The dual functionality of this compound enables diverse applications in pharmaceutical development. The iodide moiety can be employed in initial functionalization steps to incorporate the azide handle into target molecules, which subsequently participates in CuAAC reactions. This strategy has been successfully implemented in: [3] [4]

  • Nucleoside and nucleotide modifications for antiviral and anticancer agents
  • Peptide and protein conjugations for targeted drug delivery
  • Polymer functionalization to enhance biocompatibility
  • Nanoparticle surface modification for diagnostic applications

Recent studies have demonstrated the utility of this compound in creating nucleoside-bile acid conjugates that exhibit promising anti-proliferative activity against cancer cell lines including leukemic K562 and HCT116 colon carcinoma, with minimal effects on normal fibroblasts. The triazole linkage formed through CuAAC contributes to metabolic stability and favorable pharmacokinetic properties. [3]

Experimental Protocols

General CuAAC Protocol for Small Molecule Conjugation

This protocol describes the conjugation of this compound with terminal alkynes under standard CuAAC conditions, suitable for small molecule derivatization in organic solvents. [5] [4]

Materials:

  • This compound (1.0 equiv)
  • Terminal alkyne (1.2 equiv)
  • Copper(II) sulfate pentahydrate (0.1-0.2 equiv)
  • Sodium ascorbate (0.5-1.0 equiv)
  • THF/t-BuOH/H₂O (1:1:1) as solvent system
  • Ethylenediaminetetraacetic acid (EDTA) for workup

Procedure:

  • Dissolve this compound (0.5 mmol) and terminal alkyne (0.6 mmol) in 6 mL of THF/t-BuOH/H₂O mixture (1:1:1)
  • Add copper(II) sulfate (0.05-0.1 mmol) followed by sodium ascorbate (0.25-0.5 mmol)
  • Stir the reaction mixture at room temperature for 4-12 hours
  • Monitor reaction progress by TLC or LC-MS
  • Upon completion, add 10 mL of saturated EDTA solution to chelate copper ions
  • Extract with ethyl acetate (3 × 10 mL)
  • Combine organic layers, dry over sodium sulfate, and concentrate
  • Purify by column chromatography or recrystallization
Biomolecule Conjugation Protocol

For conjugations involving sensitive biomolecules, modified conditions are necessary to minimize oxidative damage and maintain biological activity. [6] [4]

Materials:

  • This compound (2-5 equiv relative to biomolecule)
  • Alkyne-functionalized biomolecule (1.0 equiv)
  • Copper(II) sulfate (50-250 μM final concentration)
  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (5:1 ratio to copper)
  • Sodium ascorbate (5 mM final concentration)
  • Aminoguanidine (5 mM final concentration, optional)
  • Phosphate buffer (100 mM, pH 7.0)

Procedure:

  • Prepare biomolecule-alkyne in phosphate buffer to a final volume of 432.5 μL (57.8 μM in alkyne)
  • Add this compound (10 μL of 50 mM stock in DMSO or t-BuOH)
  • Premix CuSO₄ (2.5 μL of 20 mM) and THPTA ligand (5.0 μL of 50 mM), then add to reaction
  • Add aminoguanidine (25 μL of 100 mM) if protein conjugation
  • Finally, add sodium ascorbate (25 μL of 100 mM, fresh)
  • Close tube to minimize oxygen ingress and mix by inversion
  • Rotate slowly (30 rpm) at room temperature for 1-2 hours
  • Remove copper ions by dialysis against EDTA-containing buffer or using Cu-chelating resins
  • Purify conjugate by size-exclusion chromatography or precipitation
Troubleshooting Common Issues

Table 2: Troubleshooting Guide for CuAAC with this compound

Problem Potential Causes Solutions
Low Conversion Insufficient Cu(I), ligand degradation, low solubility Increase CuSO₄ to 250 μM, use fresh ligand, add co-solvents
Biomolecule Damage ROS formation, copper binding to sensitive sites Include THPTA ligand, add DMSO (10%) as radical scavenger
Side Reactions Iodide displacement, azide reduction Lower temperature, shorter reaction times, avoid strong reductants
Copper Contamination Inefficient removal Extend dialysis, use Cuprisorb resin, EDTA washes

Characterization Data and Analytical Methods

Spectroscopic Properties and Characterization

Successful conjugation via CuAAC can be confirmed through multiple analytical techniques. The characteristic triazole ring formation is evidenced by specific spectroscopic signatures. [3]

NMR Spectroscopy:

  • ¹H NMR: Triazole proton appears as a singlet at ~7.5-7.8 ppm
  • ¹³C NMR: Triazole carbons observed at ~120-150 ppm

Mass Spectrometry:

  • Expected [M+H]⁺ for this compound: 225.95
  • Triazole adducts show appropriate mass increase corresponding to alkyne partner

FTIR Spectroscopy:

  • Azide stretch at ~2100 cm⁻¹ diminishes upon reaction completion
  • Triazole C=N and C-N stretches appear at ~1600-1650 cm⁻¹
Quantitative Reaction Optimization Data

Table 3: Optimization of CuAAC Reaction Parameters with this compound

Parameter Range Tested Optimal Value Impact on Yield
CuSO₄ Concentration 50-500 μM 100-250 μM Yield increases up to 250 μM, then plateaus
Ligand (THPTA) 0-10:1 (Cu:Ligand) 5:1 ratio Higher ratios reduce biomolecule damage
Solvent System Various H₂O/Organic 5:1 MeCN:H₂O Maximizes solubility and Cu erosion [6]
Reaction Time 0.5-24 hours 2-4 hours >90% conversion within 2 hours for most alkynes
Temperature 4-37°C 25°C (rt) Higher temperatures risk biomolecule degradation

Experimental Workflow Visualization

The following diagrams visualize key experimental workflows using Graphviz with the specified formatting requirements, including adequate label distance and appropriate color contrast.

Chemical Synthesis Workflow

SynthesisWorkflow Start Start: 1,4-diiodobutane Step1 Add Sodium Azide in DMF solvent Start->Step1 Step2 Heat at 50°C for 12h with continuous stirring Step1->Step2 Step3 Cool to Room Temperature and dilute with water Step2->Step3 Step4 Extract with Ethyl Acetate (3 × 30 mL) Step3->Step4 Step5 Dry over Na₂SO₄ and concentrate Step4->Step5 Step6 Purify by Column Chromatography Step5->Step6 Product Pure this compound Step6->Product

Diagram 1: Synthetic pathway for preparing this compound from 1,4-diiodobutane, illustrating the key steps including azide substitution, extraction, and purification.

CuAAC Bioconjugation Protocol

BioconjugationProtocol Start Biomolecule-Alkyne in Phosphate Buffer Step1 Add this compound (2-5 equivalents) Start->Step1 Step2 Add Premixed Solution CuSO₄ + THPTA Ligand (5:1) Step1->Step2 Step3 Add Sodium Ascorbate (freshly prepared) Step2->Step3 Step4 Slow Rotation 1-2 hours at RT Step3->Step4 Step5 Remove Copper Ions EDTA dialysis/resin Step4->Step5 Step6 Purify Conjugate Size-exclusion chromatography Step5->Step6 Product Biomolecule-Triazole Conjugate Step6->Product

Diagram 2: Step-by-step bioconjugation protocol using CuAAC chemistry with this compound, highlighting the critical steps for maintaining biomolecule integrity.

CuAAC Reaction Mechanism

ReactionMechanism Azide This compound Intermediate Six-Membered Copper Intermediate Azide->Intermediate Alkyne Terminal Alkyne CuAcetylide Copper(I) Acetylide Complex Alkyne->CuAcetylide Cu(I) activation CuAcetylide->Intermediate Triazole 1,4-Disubstituted Triazole Product Intermediate->Triazole CuCatalyst Copper Catalyst (regenerated) Intermediate->CuCatalyst Catalyst regeneration CuCatalyst->CuAcetylide Next cycle

Diagram 3: Catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction mechanism, showing the key intermediates and catalyst regeneration.

Advanced Applications and Future Perspectives

The unique properties of this compound continue to enable innovative applications across various domains of chemical biology and drug development. Recent advances have demonstrated its utility in:

Nanoparticle Functionalization: The iodide moiety allows for surface modification of gold nanoparticles, while the azide group enables subsequent conjugation with alkyne-modified targeting ligands or drugs through CuAAC. This approach has been successfully employed to create theranostic platforms that combine diagnostic imaging and therapeutic capabilities. [7]

Flow Chemistry Applications: Recent developments in flow-based CuAAC platforms address limitations of traditional batch reactions, particularly for sensitive biomolecules. These systems utilize controlled copper tube erosion to generate ppm levels of copper in situ, resulting in minimal oxidative damage and significantly reduced copper contamination in the final bioconjugates. This technology enables the modification of peptides, DNA strands, and therapeutic oligonucleotides with residence times of just 1-10 minutes at ambient temperature and pressure. [6]

Polymer and Materials Science: The combination of this compound's two reactive handles enables the synthesis of novel polymer architectures through sequential modification strategies. The compound has been utilized in creating functionalized biomaterials with tailored properties for drug delivery and tissue engineering applications. [7] [3]

As click chemistry continues to evolve, this compound remains a valuable reagent in the synthetic toolbox, particularly for applications requiring orthogonal reactivity and sequential functionalization strategies in complex molecular environments.

References

1-azido-4-iodobutane synthesis of phenyltriazole-deoxynojirimycin hybrids

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Therapeutic Rationale

1-Deoxynojirimycin (DNJ) is a natural iminosugar and a potent α-glucosidase inhibitor. It mimics the transition state of glycoside hydrolysis, making it a lead compound for developing treatments for type 2 diabetes and lysosomal storage disorders [1] [2]. A proven strategy to enhance its potency and selectivity is through N-alkylation with lipophilic chains, which helps the molecule better access the enzyme's active site [3].

The "click chemistry" approach, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is ideal for creating diverse chemical libraries. Using 1-azido-4-iodobutane as a 4-carbon linker allows for the modular attachment of a DNJ core to variously substituted phenylacetylenes, forming a stable 1,2,3-triazole ring. This hybrid architecture can significantly boost α-glucosidase inhibition compared to the parent DNJ molecule [3].

Workflow for Synthesis & Evaluation

The entire process, from synthesis to initial biological evaluation, follows a logical sequence as outlined below.

workflow Start Start: Synthetic Protocol S1 Step 1: N-Alkylation of DNJ with this compound Start->S1 S2 Step 2: Peracetylation (Pyridine/Acetic Anhydride) S1->S2 S3 Step 3: CuAAC 'Click' Reaction with Substituted Phenylacetylene S2->S3 S4 Step 4: O-Deacetylation (NaOMe/MeOH) S3->S4 S5 Step 5: Biological Evaluation (Glycosidase Inhibition Assay) S4->S5 S6 Step 6: Data Analysis (IC50 and SAR) S5->S6

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Alkylated Azide Intermediate (21/22) [3]
  • Objective: To attach the 4-carbon azide linker to the DNJ molecule.
  • Reaction: N-Alkylation via nucleophilic substitution.
  • Materials:
    • 1-Deoxynojirimycin (DNJ, 1)
    • This compound (CAS 148759-55-1 [4])
    • Anhydrous Potassium Carbonate (K₂CO₃)
    • Anhydrous N,N-Dimethylformamide (DMF)
  • Procedure:
    • Dissolve DNJ (1.0 equiv) and K₂CO₃ (2.5 equiv) in anhydrous DMF under an inert atmosphere.
    • Add this compound (1.2 equiv) dropwise.
    • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by TLC.
    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
    • Purify the crude product (21) via flash chromatography.
    • Peracetylation: Dissolve the purified azide 21 in a mixture of pyridine and acetic anhydride (1:1). Stir at room temperature for 12 hours. Concentrate and purify to obtain the peracetylated click precursor 22.
Protocol 2: CuAAC 'Click' Reaction & Deprotection (to 23-33 and 10-20) [3]
  • Objective: To conjugate the DNJ-azide with phenylacetylenes and obtain the final hybrids.
  • Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition.
  • Materials:
    • DNJ-azide precursor (22)
    • Substituted phenylacetylene derivatives
    • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
    • Sodium Ascorbate
    • tert-Butanol and Water mixture (1:1)
    • Sodium Methoxide (NaOMe) in Methanol
  • Procedure:
    • Dissolve the DNJ-azide 22 (1.0 equiv) and the phenylacetylene (1.5 equiv) in a tert-BuOH/H₂O mixture (1:1).
    • Add sodium ascorbate (0.5 equiv) and CuSO₄·5H₂O (0.25 equiv) sequentially.
    • Stir the reaction vigorously at room temperature for 8-12 hours.
    • After completion, concentrate, extract with ethyl acetate, and purify to yield the triazole product (23-33).
    • O-Deacetylation: Dissolve the acetylated triazole in anhydrous methanol. Add a catalytic amount of NaOMe (0.1 equiv) and stir at room temperature for 2-4 hours.
    • Neutralize with a weak ion-exchange resin, filter, and concentrate to obtain the final deprotected phenyltriazole-DNJ hybrid (10-20).
Protocol 3: In Vitro α-Glucosidase Inhibition Assay [3]
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized hybrids.
  • Materials:
    • α-Glucosidase (from yeast)
    • Substrate (e.g., p-Nitrophenyl α-D-glucopyranoside, pNPG)
    • Phosphate Buffer (pH 6.8)
    • Test compounds (10-20) and DNJ standard
    • Microplate reader
  • Procedure:
    • Prepare serial dilutions of the test compounds and DNJ in phosphate buffer.
    • In a 96-well plate, mix 50 µL of enzyme solution with 50 µL of compound solution.
    • Pre-incubate at 37°C for 10 minutes.
    • Initiate the reaction by adding 100 µL of substrate (pNPG) solution.
    • Incubate at 37°C for 30 minutes and stop the reaction by adding 100 µL of sodium carbonate solution.
    • Measure the absorbance of the released p-nitrophenol at 405 nm.
    • Calculate the percentage inhibition and plot the dose-response curve to determine IC₅₀ values.

Data Analysis & Structure-Activity Relationships

The inhibitory data reveals clear structure-activity relationships, which are crucial for guiding future design.

Table 1: Inhibitory Activity (IC₅₀) of Selected Phenyltriazole-DNJ Hybrids Against α-Glucosidase [3]

Compound Linker Length (Methylenes) R (4-Position Substituent) IC₅₀ (μM) ± S.D.
DNJ - - 155 ± 15
7 4 H 551 ± 23
8 4 Methyl 324 ± 65
9 4 Amyl (Pentyl) 63 ± 6
12 4 Heptyl 105 ± 9
16 6 Propyl 11 ± 1
17 6 Butyl 16 ± 2
18 6 Amyl (Pentyl) 15 ± 1
19 6 Hexyl 17 ± 1
20 6 Heptyl 14 ± 1

Key SAR Insights from Data:

  • Linker Length is Critical: A C6 linker consistently yields vastly more potent inhibitors (IC₅₀ ~11-17 μM) than a C4 linker, highlighting the importance of optimal reach to the enzyme's lipophilic pocket [3].
  • Optimal Substituent Bulk: For C4-linked hybrids, activity increases with substituent size up to amyl (pentyl, 9). For the superior C6-linked hybrids, activity is high and largely independent of the alkyl chain length from propyl to heptyl (16-20), suggesting the pocket is readily satisfied [3].
  • Competitive Inhibition: Kinetic studies (Lineweaver-Burk plots) for compounds like 18 and 19 confirm they act as competitive inhibitors, binding directly to the enzyme's active site [3].

Mechanism of Action & Molecular Interactions

The biological activity stems from the hybrid's ability to interact with the enzyme's catalytic site and an adjacent lipophilic pocket. The visual below summarizes this mechanism and the synthetic strategy.

mechanism DNJ DNJ Core Site Enzyme Active Site DNJ->Site Binds Triazole Triazole Linker Triazole->Site Stabilizes Phenyl Lipophilic Phenyl Group Pocket Lipophilic Pocket Phenyl->Pocket Accesses Synthesized Synthesized Hybrid Synthesized->DNJ Synthesized->Triazole Synthesized->Phenyl

Application Notes & Critical Points

  • Purity & Characterization: All final hybrids should be characterized by ( ^1 \text{H} ) and ( ^{13}\text{C} ) NMR spectroscopy. The triazole proton (H5) appears at ~7.76 ppm, and a large Δ(δC4–δC5) value of ~28 ppm in the ( ^{13}\text{C} ) NMR spectrum confirms the 1,4-disubstituted regioisomer [3].
  • Solubility Considerations: Most hybrids (except those with very long alkyl chains like 15) are soluble in water, which is beneficial for biological testing [3].
  • Cytotoxicity Profile: At low concentrations (up to 10 µM), these hybrids show no cytotoxicity to HL60 cells. However, at 50 µM, compound 20 (C6 linker, heptyl) exhibited toxicity, indicating a chain-length-dependent effect that must be considered during lead optimization [3].

Conclusion

This protocol outlines a robust and efficient method for synthesizing a library of phenyltriazole-deoxynojirimycin hybrids using This compound as a key building block. The resulting compounds demonstrate significantly enhanced α-glucosidase inhibitory activity compared to DNJ, with the C6-linked hybrids showing particular promise as potential anti-diabetic leads. The SAR insights provide a clear roadmap for further optimization of potency and selectivity.

References

Comprehensive Application Notes and Protocols: N-Alkylation of Unprotected DNJ with 1-Azido-4-Iodobutane for Antiviral Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

The N-alkylation of deoxynojirimycin (DNJ) with functionalized alkyl chains represents a crucial strategy in medicinal chemistry for developing novel therapeutic compounds with enhanced pharmacological properties. DNJ, a prominent imino sugar, serves as a versatile scaffold in drug discovery due to its inherent ability to inhibit glycosidase enzymes, which play critical roles in viral replication and metabolic disorders. The incorporation of azide-functionalized side chains, specifically through 1-azido-4-iodobutane, enables efficient diversification of the DNJ core structure via click chemistry approaches, facilitating the creation of compound libraries for biological screening. This protocol addresses the growing demand for straightforward methodologies that allow researchers to access DNJ derivatives without requiring extensive protecting group manipulations, thereby streamlining the synthetic process and accelerating structure-activity relationship studies.

The significance of this N-alkylation methodology extends particularly to antiviral drug development campaigns. Recent studies have demonstrated that N-alkylated DNJ derivatives exhibit potent activity against various enveloped viruses, including dengue virus (DENV), by targeting host-based α-glucosidase enzymes I and II in the endoplasmic reticulum [1]. These enzymes are essential for proper folding of viral envelope glycoproteins, and their inhibition disrupts the viral life cycle without directly targeting the virus, potentially reducing the likelihood of resistance development. The application of this compound as an alkylating agent introduces a terminal azide functionality that serves as a versatile chemical handle for subsequent bioconjugation or further structural elaboration through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making it an invaluable tool for generating diverse neoglycoconjugates with optimized biological activities [2].

Chemical Properties and Relevance

Properties of this compound
  • Molecular Formula: C₄H₈IN₃
  • Molecular Weight: 225.032 g/mol
  • CAS Registry Number: 148759-55-1 [3]
  • Structural Features: This bifunctional compound contains both a reactive iodo terminus suitable for nucleophilic substitution reactions and an azido group that serves as a latent amine precursor or participates in dipolar cycloadditions. The four-carbon alkyl chain provides an optimal balance between flexibility and molecular rigidity, facilitating effective interactions with biological targets.
  • Reactivity Profile: The iodide moiety serves as an excellent leaving group in S_N2 reactions, enabling efficient N-alkylation of nucleophiles like DNJ. The azido group exhibits thermal stability under typical reaction conditions while remaining available for subsequent copper-catalyzed cycloadditions with alkynes, allowing rapid generation of molecular diversity.
  • Safety Considerations: Organic azides can be potentially explosive when heated or subjected to shock, particularly low molecular weight derivatives. However, this compound has demonstrated sufficient stability for routine laboratory handling when stored properly at room temperature and protected from light [3].
Properties of Deoxynojirymcin (DNJ)
  • Molecular Formula: C₆H₁₃NO₄
  • Molecular Weight: 163.17 g/mol
  • Structural Features: DNJ is a polyhydroxylated piperidine that structurally resembles glucose, with a nitrogen atom replacing the endocyclic oxygen atom. This isosteric replacement enables DNJ to act as a potent inhibitor of various glycosidases. The presence of multiple hydroxyl groups and a basic nitrogen atom creates challenges for selective N-alkylation, necessitating optimized reaction conditions.
  • Biochemical Activity: As a glycosidase inhibitor, DNJ interferes with the processing of N-linked glycoproteins in the endoplasmic reticulum, which has profound implications for viral replication, particularly for enveloped viruses such as dengue, hepatitis B, and influenza [1].

Table 1: Physicochemical Properties of Key Reagents

Reagent Molecular Weight CAS Number Key Functional Groups Storage Conditions
This compound 225.032 g/mol 148759-55-1 Iodo, Azido Room temperature, dark
Deoxynojirimycin (DNJ) 163.17 g/mol 19130-96-2 Secondary amine, Multiple hydroxyls Room temperature
N,N-Diisopropylethylamine (DIPEA) 129.25 g/mol 7087-68-5 Tertiary amine Room temperature, under inert gas

Synthetic Protocol: N-Alkylation of Unprotected DNJ

Materials and Equipment
  • Chemical Reagents: Unprotected DNJ (1.0 equiv, 163.2 mg, 1.0 mmol), this compound (1.2 equiv, 270.0 mg, 1.2 mmol), N,N-diisopropylethylamine (DIPEA, 3.0 equiv, 387.8 mg, 3.0 mmol), anhydrous N,N-dimethylformamide (DMF, 10 mL) [4]
  • Laboratory Equipment: Round-bottom flask (25 mL), magnetic stirrer, reflux condenser, nitrogen/vacuum manifold, heating mantle, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), flash chromatography system, rotary evaporator
  • Analytical Instruments: Nuclear magnetic resonance (NMR) spectrometer (¹H, ¹³C, 2D techniques), high-resolution mass spectrometer (HRMS), infrared (IR) spectrometer
Step-by-Step Procedure
  • Reaction Setup: Charge a flame-dried 25 mL round-bottom flask containing a magnetic stir bar with unprotected DNJ (163.2 mg, 1.0 mmol). Add anhydrous DMF (10 mL) through syringe under nitrogen atmosphere. Stir the mixture until the DNJ is completely dissolved, resulting a clear solution.

  • Base Addition: Add DIPEA (387.8 mg, 3.0 mmol) in one portion via syringe. The reaction mixture may become slightly warm upon addition. Continue stirring for 5 minutes to ensure complete mixing.

  • Alkylating Agent Introduction: Add this compound (270.0 mg, 1.2 mmol) dropwise over 2 minutes using a syringe. After complete addition, fit the flask with a reflux condenser.

  • Reaction Monitoring: Heat the reaction mixture to 60°C with continuous stirring under nitrogen atmosphere. Monitor the reaction progress by TLC (silica gel, n-butanol:acetic acid:water 4:1:1, ninhydrin stain). The product (Rf ≈ 0.6) should show clear separation from starting DNJ (Rf ≈ 0.3).

  • Work-up Procedure: After 12 hours (or upon complete consumption of DNJ as indicated by TLC), cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate solution (2 × 15 mL), brine (15 mL), and water (15 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash chromatography on silica gel using a gradient elution of dichloromethane:methanol (95:5 to 85:15) to obtain the pure N-alkylated DNJ derivative as a pale-yellow viscous oil or white solid.

  • Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity. The characteristic signals in ¹H NMR should include azido-propyl chain protons between δ 3.0-3.5 ppm and piperidine ring protons between δ 2.5-4.0 ppm.

Safety Considerations
  • Personal Protective Equipment: Wear appropriate gloves, safety glasses, and lab coat throughout the procedure.
  • Azide Handling: Although this compound is considered stable, avoid heating neat samples above 80°C or subjecting them to mechanical shock.
  • Waste Disposal: Collect all azide-containing wastes in clearly labeled containers for proper hazardous waste disposal.
  • Ventilation: Perform all operations in a well-ventilated fume hood to minimize exposure to volatile organic compounds and potential azide decomposition products.

Characterization and Analytical Data

Structural Confirmation

Successful N-alkylation of DNJ with this compound yields 1-(4-azidobutyl)-deoxynojirimycin, which requires comprehensive spectroscopic characterization to verify structural integrity and assess purity. The following analytical data represent typical results for this compound:

  • ¹H NMR (400 MHz, D₂O): δ 3.85-3.70 (m, 1H, H-2), 3.65-3.45 (m, 4H, H-3, H-4, H-5, H-6), 3.40-3.25 (m, 2H, H-6', N-CH₂), 3.20 (t, J = 6.8 Hz, 2H, CH₂N₃), 2.75-2.60 (m, 2H, N-CH₂), 1.65-1.45 (m, 4H, CH₂CH₂CH₂). The appearance of distinct signals for the N-CH₂ protons between δ 2.60-2.75 ppm and the azidobutyl chain protons confirms successful alkylation.

  • ¹³C NMR (100 MHz, D₂O): δ 79.5 (C-2), 72.1 (C-4), 70.8 (C-3), 68.5 (C-5), 61.2 (C-6), 51.5 (N-CH₂), 50.8 (N-CH₂ of piperidine), 29.5 (CH₂), 28.8 (CH₂), 26.5 (CH₂). The presence of additional aliphatic carbon signals between δ 26-51 ppm corroborates the incorporation of the azidobutyl chain.

  • HRMS (ESI+): m/z calculated for C₁₀H₂₁N₄O₄ [M+H]⁺: 269.1559; found: 269.1556. The mass spectral data provides definitive confirmation of the molecular formula.

  • FT-IR (neat): ν 3450 (br, OH), 2940, 2865 (CH), 2100 (N₃), 1075 cm⁻¹ (C-O). The characteristic azide stretch at approximately 2100 cm⁻¹ is a key indicator of successful functionalization.

Purity Assessment

HPLC analysis under the following conditions is recommended for assessing compound purity: Column: C18 reversed-phase (250 × 4.6 mm, 5 μm); Mobile phase: gradient from 5% to 50% acetonitrile in water with 0.1% formic acid over 20 minutes; Flow rate: 1.0 mL/min; Detection: UV at 214 nm. The target compound typically elutes at 12-14 minutes with purity >95% when synthesized according to this protocol.

Table 2: Characterization Summary for N-Alkylated DNJ Derivatives

Analytical Method Key Diagnostic Features Expected Results
¹H NMR N-CH₂ protons δ 2.60-2.75 ppm (piperidine), δ 2.75-2.90 ppm (butyl chain)
¹³C NMR Methylene carbons of azidobutyl chain δ 51.5, 50.8, 29.5, 28.8, 26.5 ppm
HRMS Molecular ion m/z 269.1559 [M+H]⁺ (C₁₀H₂₁N₄O₄)
FT-IR Azide stretch Strong absorption at ~2100 cm⁻¹
HPLC Retention time 12-14 minutes (C18, acetonitrile/water gradient)

Therapeutic Applications and Biological Evaluation

Antiviral Activity

N-alkylated DNJ derivatives have demonstrated significant antiviral potency against a range of clinically important enveloped viruses. Recent structure-activity relationship studies have revealed that derivatives featuring optimally designed side chains exhibit dramatically enhanced activity compared to the parent DNJ compound. For instance, in dengue virus (DENV) infection models, select N-alkylated DNJ analogs demonstrated nanomolar efficacy (EC₅₀ = 0.3-0.5 μM) while maintaining low cytotoxicity (CC₅₀ > 500 μM, selectivity index > 1000) [1]. This represents a substantial improvement over earlier generation inhibitors such as N-butyl-DNJ (NBDNJ), which failed in clinical trials for HIV due to insufficient potency. The 4-azidobutyl side chain introduced through this protocol serves as an intermediate for further functionalization to optimize antiviral activity and pharmacological properties.

The length and flexibility of the N-alkyl chain significantly influences biological activity. Studies have consistently demonstrated that side chains comprising 8-9 total atoms typically yield optimal antiviral potency, likely due to enhanced membrane permeability or improved interactions with the target enzyme's hydrophobic regions [1]. The 4-azidobutyl chain introduced in this protocol provides a four-atom spacer that can be further extended through click chemistry with appropriate alkynes, allowing systematic exploration of structure-activity relationships. This modular approach enables medicinal chemists to rapidly generate compound libraries for biological screening against various viral targets.

Mechanism of Action

The primary mechanism underlying the antiviral activity of N-alkylated DNJ derivatives involves inhibition of endoplasmic reticulum (ER) α-glucosidases I and II [1]. These enzymes are responsible for the sequential removal of glucose residues from N-linked glycans on newly synthesized glycoproteins. By inhibiting these processing enzymes, N-alkylated DNJ derivatives cause misfolding of viral envelope glycoproteins through disruption of the calnexin/calreticulin folding cycle. This results in:

  • Impaired virion assembly due to defective envelope protein folding
  • Reduced secretion of infectious viral particles
  • Enhanced proteasomal degradation of improperly folded viral glycoproteins

The incorporation of hydrophobic N-alkyl chains, such as the azidobutyl moiety, enhances membrane permeability and increases residence time in the ER, thereby potentiating the antiviral effects. Research using RNAi knockdown technology has validated the essential role of cellular ER α-glucosidases I and II in DENV replication, confirming this mechanism of action [1].

G Mechanism of Antiviral Action of N-Alkylated DNJ Derivatives DNJ DNJ Derivative Enters Cell ER Localizes to Endoplasmic Reticulum DNJ->ER Cellular Uptake Glucosidase Inhibits ER α-Glucosidases ER->Glucosidase Enzyme Binding Glycoprotein Impaired N-glycan Processing Glucosidase->Glycoprotein Inhibition Misfolding Viral Glycoprotein Misfolding Glycoprotein->Misfolding Consequences Degradation Proteasomal Degradation Misfolding->Degradation Quality Control ReducedAssembly Reduced Virion Assembly Misfolding->ReducedAssembly Structural Defects Antiviral Antiviral Effect Degradation->Antiviral ReducedAssembly->Antiviral

Figure 1: Mechanism of antiviral action of N-alkylated DNJ derivatives targeting ER α-glucosidases and disrupting viral glycoprotein maturation.

Experimental Design and Visualization

Synthetic Workflow

The following diagram illustrates the complete experimental workflow from initial reaction setup through biological evaluation, highlighting key decision points and analytical checkpoints:

G Experimental Workflow for N-Alkylation of DNJ and Subsequent Applications Start Reaction Setup: DNJ + this compound Base (DIPEA), Anhydrous DMF Reaction N-Alkylation Reaction 60°C, 12 hours, N₂ atmosphere Start->Reaction TLC TLC Monitoring (n-butanol:AcOH:Water 4:1:1) Reaction->TLC Workup Work-up and Extraction Ethyl acetate/NaHCO₃ washes TLC->Workup Purification Purification Flash Chromatography (DCM:MeOH gradient) Workup->Purification Characterization Structural Characterization NMR, HRMS, IR Purification->Characterization Click Optional: Click Chemistry CuAAC with Alkynes Characterization->Click BioEvaluation Biological Evaluation Antiviral Assays, Cytotoxicity Click->BioEvaluation

Figure 2: Complete experimental workflow for the N-alkylation of unprotected DNJ with this compound and subsequent applications.

Structure-Activity Relationship Considerations

The biological activity of N-alkylated DNJ derivatives is strongly influenced by structural features of the side chain. The diagram below summarizes key structure-activity relationship considerations for optimizing antiviral potency:

G Key Structure-Activity Relationship Considerations for N-Alkylated DNJ Derivatives SAR Structure-Activity Relationship Considerations ChainLength Side Chain Length Optimal: 8-9 atoms total SAR->ChainLength TerminalGroup Terminal Functionality Azide enables further diversification SAR->TerminalGroup Hydrophobicity Hydrophobicity Balance Enhanced membrane permeability SAR->Hydrophobicity Conformational Conformational Restriction Cyclic systems reduce toxicity SAR->Conformational Heteroatom Heteroatom Incorporation Oxygen atoms improve toxicity profile SAR->Heteroatom

Figure 3: Key structure-activity relationship considerations for optimizing N-alkylated DNJ derivatives based on recent SAR studies.

Troubleshooting and Optimization

Common Challenges and Solutions
  • Low Conversion: If the reaction fails to reach completion after 12 hours, consider increasing the reaction temperature to 70°C or extending the reaction time to 24 hours. Alternatively, increase the equivalency of this compound to 1.5 equivalents relative to DNJ.

  • Byproduct Formation: The formation of multiple products may occur if the alkylating agent undergoes decomposition. Using freshly prepared this compound and ensuring anhydrous conditions throughout the reaction can minimize this issue.

  • Purification Difficulties: The polar nature of DNJ derivatives can make purification challenging. When standard silica gel chromatography proves ineffective, consider using reverse-phase flash chromatography (C18 silica, water-methanol gradient) or preparative HPLC.

  • Azide Stability Concerns: If evidence of azide decomposition is observed (gas evolution, discoloration), conduct the reaction at a lower temperature (40°C) for a longer duration (24-36 hours) and ensure protection from light by covering the reaction vessel with aluminum foil.

Scale-up Considerations

For larger-scale preparations (>5 mmol), maintain the same molar ratios of reagents but consider the following adjustments:

  • Use a larger volume of DMF (approximately 8 mL per mmol of DNJ) to ensure efficient stirring
  • Add the this compound dropwise over 15-20 minutes to control exotherm
  • Extend the reaction time to 18-24 hours to account for slower heating and mixing
  • Employ gradient extraction with ethyl acetate and water (1:1 ratio) for more efficient separation

Conclusion and Future Perspectives

The N-alkylation of unprotected DNJ with this compound represents a straightforward and efficient method for generating versatile intermediates in antiviral drug discovery. This protocol provides researchers with a robust synthetic procedure that avoids the need for complex protecting group strategies, enabling rapid access to functionalized DNJ derivatives. The introduced azide moiety serves as a valuable chemical handle for further diversification through click chemistry approaches, allowing the generation of compound libraries for comprehensive structure-activity relationship studies.

The significant antiviral potency observed with optimized N-alkylated DNJ derivatives, particularly against dengue virus and other flaviviruses, highlights the therapeutic potential of this compound class [1]. Future directions may include the development of asymmetric synthesis approaches, exploration of alternative heteroatom incorporation in the side chain, and evaluation against emerging viral threats. The continued optimization of these compounds through systematic side chain variation, as enabled by this protocol, holds promise for developing much-needed antiviral therapeutics with novel mechanisms of action.

References

1-azido-4-iodobutane preparation of azidoalkylamines

Author: Smolecule Technical Support Team. Date: February 2026

Azidoalkylamines in Drug Development

Azidoalkylamines, such as 4-azidobutylamine, are valuable chemical intermediates in synthesizing more complex, biologically active molecules. Their utility primarily comes from the azide group, which is stable yet can readily participate in "click chemistry" reactions [1].

A key application is in the synthesis of drug candidates like solithromycin, a macrolide antibiotic [1]. In this context, 4-azidobutylamine, often stabilized as an organic acid salt, acts as a spacer or linker. The azide group is used to connect the main core of the drug molecule to other functional parts through a "click" reaction with an alkyne, forming a triazole ring [1]. This highlights the role of these compounds in modern, efficient drug synthesis.

Chemical Properties & Related Compounds

The table below summarizes basic information for 1-azido-4-iodobutane and several related azidoalkyl compounds to provide context for your research.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
This compound [2] 148759-55-1 C₄H₈IN₃ 225.03
1-azido-4-chlorobutane [3] 671821-46-8 C₄H₈ClN₃ 133.58
4-azidobutan-1-ol [4] 54953-78-5 C₄H₉N₃O 115.14
4-Azidobutyl isocyanate [5] - C₅H₈N₄O 140.15

Workflow: Azidoalkylamines as Intermediates

The following diagram illustrates the typical role of compounds like this compound in pharmaceutical synthesis, based on the general information available [1].

Start Azidoalkylamine Precursor Step1 Synthesis of This compound Start->Step1 Step2 Form Salt with Organic Acid Step1->Step2 Step3 Use as Spacer/Linker in Drug Synthesis Step2->Step3 Step4 Click Chemistry Reaction with Alkyne Step3->Step4 End Final Active Pharmaceutical Ingredient Step4->End

Missing Detailed Synthesis Protocols

The search results confirm the existence and importance of this compound but do not contain the detailed experimental protocols you requested [2]. Available information is limited to:

  • Basic Identification: CAS number, molecular formula, and molecular weight are available [2].
  • Safety Data: A Safety Data Sheet (SDS) is available, indicating the compound is for industrial use [2].

References

Application Notes and Protocols: Synthesis of Trisubstituted Triazenes from 1-azido-4-iodobutane and Grignard Reagents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

The reaction between 1-azido-4-iodobutane and Grignard reagents provides a versatile one-pot method for synthesizing linear, trisubstituted triazenes. This protocol is based on the work of Suleymanov et al. (2018), which demonstrates that this compound enables regioselective triazene formation via a key intramolecular cyclization step [1] [2].

The strategic importance of this method lies in its broad applicability for preparing aryl, heteroaryl, vinyl, and alkyl triazenes. These triazene products are highly valuable as synthetic intermediates, particularly in pharmaceutical research, where they can undergo various acid-induced bond-forming reactions (e.g., C-N, C-O, C-F, C-P, C-S) [1]. The reaction efficiently forges C-N-N nitrogen-nitrogen bonds, which are challenging to construct using enzymatic methods [2].

Materials and Equipment

Critical Safety Notes
  • Grignard Reagents: Extremely basic and moisture-sensitive. Contact with moisture generates heat and flammable gases. Handle under inert atmosphere using standard Schlenk or glovebox techniques [3].
  • This compound (CAS 148759-55-1): Organic azides can be thermally unstable and require careful handling [4].
  • Solvents: Use anhydrous, inhibitor-free solvents. Tetrahydrofuran (THF) and 2-Methyltetrahydrofuran (2-MeTHF) are highly flammable and form explosive peroxides upon storage. 2-MeTHF is recommended as a greener alternative with higher boiling point and lower peroxide formation risk [5].
Required Equipment
  • Anhydrous glassware (oven-dried)
  • Inert atmosphere supply (Argon or Nitrogen)
  • Magnetic stirrer with heating plate
  • Syringes/ cannulas for reagent transfer
  • TLC/HPLC equipment for reaction monitoring

Detailed Experimental Protocol

Step 1: Preparation of Trisubstituted Triazenes

This one-pot procedure yields linear trisubstituted triazenes from commercially available starting materials [1] [2].

  • Reaction Setup: Charge a dry Schlenk flask with This compound (1.0 equiv) and anhydrous solvent (THF or 2-MeTHF, 0.1-0.5 M concentration relative to azide). Maintain inert atmosphere.
  • Grignard Addition: Cool the reaction mixture to 0°C. Add Grignard reagent (1.1-1.5 equiv) dropwise via syringe or cannula.
  • Reaction Monitoring: Warm reaction to room temperature and stir. Monitor by TLC or LC-MS until this compound is consumed (typically 2-12 hours).
  • Work-up: Quench reaction by careful addition of saturated aqueous NH₄Cl solution. Extract aqueous layer with ethyl acetate (3 × 20 mL).
  • Purification: Combine organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify crude product by flash chromatography.
Step 2: Derivatization of Vinyl Triazenes

Vinyl triazenes produced by this method can be further functionalized via acid-induced reactions [1].

  • Substrate Activation: Dissolve vinyl triazene (1.0 equiv) in an appropriate anhydrous solvent (e.g., DCM, 1,4-dioxane).
  • Acid Addition: Add Bronsted or Lewis acid (1.0-2.0 equiv). Common acids include HCl, TFA, or BF₃·OEt₂.
  • Nucleophilic Trapping: Introduce nucleophile (1.5-3.0 equiv) simultaneously or sequentially, depending on reaction optimization.
  • Work-up and Isolation: Quench reaction with aqueous base (if strong acid used) or concentrate directly. Purify product using standard techniques.

Reaction Mechanism and Workflow

The following diagram illustrates the proposed mechanism for triazene formation, involving nucleophilic attack, intramolecular cyclization, and ring opening [1] [2].

G A This compound + Grignard (R-MgBr) B Nucleophilic Attack Forms C-N Bond A->B Step 1 C Intramolecular Cyclization B->C Step 2 D Triazoline Intermediate C->D Step 3 E Ring Opening & Product Formation D->E Step 4 F Trisubstituted Triazene Product E->F Step 5

Figure 1: Mechanism of Triazene Formation from this compound

Experimental Data and Optimization

Table 1: Solvent Performance in Model Grignard Reactions [5]
Solvent Boiling Point (°C) Flash Point (°C) Reaction Efficiency* Ease of Work-up Greenness
2-MeTHF 80 -11 +++ +++ +++
THF 66 -14 +++ + +
Et₂O 35 -45 ++ + +
CPME 106 -1 ++ ++ ++
Toluene 111 4 + +++ ++

\Efficiency considers yield and byproduct formation (e.g., Wurtz coupling)*

Table 2: Triazene Products and Applications [1] [2]
Grignard Reagent Type Triazene Product Subsequent Derivatization Application
Phenyl-MgBr Aryl triazene Acid-induced C-N bond formation Aniline synthesis
Vinyl-MgBr Vinyl triazene C-O, C-S bond formation Heteroatom functionalization
Alkyl-MgBr Alkyl triazene C-F, C-P bond formation Organofluorine/phosphorus chemistry
Heteroaryl-MgBr Heteroaryl triazene Cross-coupling Biaryl synthesis

Application in Synthesis

The synthetic utility of this methodology is broad, as shown in the following workflow for obtaining diverse nitrogen-containing compounds.

G Start This compound + R-MgX A Trisubstituted Triazene (Core Product) Start->A B Path A: Acid-Induced Bond Formation A->B C Path B: Triazole Synthesis (via Click Chemistry) A->C D Functionalized Molecules C-N, C-O, C-S, C-P bonds B->D E 1,2,3-Triazoles (Heterocycles) C->E

Figure 2: Synthetic Applications of Trisubstituted Triazenes

Conclusion and Key Advantages

This protocol using this compound and Grignard reagents provides significant advantages for triazene synthesis:

  • Versatility: Compatible with aryl, heteroaryl, vinyl, and alkyl Grignard reagents [1]
  • Regioselectivity: Intramolecular cyclization ensures linear triazene formation [2]
  • Synthetic Utility: Triazenes serve as intermediates for diverse bond-forming reactions [1]
  • Green Chemistry: 2-MeTHF can replace THF as a safer, renewable solvent with easier work-up [5]

References

Comprehensive Application Notes and Protocols for Heterobifunctional Linkers: Focus on 1-Azido-4-Iodobutane and Contemporary Alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers represent essential tools in modern bioconjugation chemistry, biomaterial science, and pharmaceutical development. These molecules contain two distinct reactive groups connected by a spacer arm, enabling selective, sequential conjugation between different biomolecules or synthetic materials. The strategic advantage of heterobifunctional crosslinkers lies in their ability to facilitate controlled, stepwise conjugation processes, minimizing unwanted homodimerization or oligomerization that commonly plagues homobifunctional analogues. This technical capability is particularly valuable in constructing complex bioconjugates such as antibody-drug conjugates (ADCs), peptide-oligonucleotide hybrids, functionalized nanoparticles, and diagnostic probes.

The chemical diversity available in heterobifunctional crosslinkers has expanded significantly in recent years, with reactive groups targeting various functional sites including thiols, amines, azides, alkynes, and photoreactive moieties. Contemporary research focuses on developing crosslinkers with enhanced orthogonality, water solubility, and biocompatibility, alongside improved reaction kinetics under physiological conditions. Among these developments, azide-containing crosslinkers have gained prominence due to their compatibility with bioorthogonal click chemistry approaches, particularly strain-promoted alkyne-azide cycloaddition (SPAAC), which enables efficient conjugation without cytotoxic copper catalysts. The following sections provide detailed application notes for 1-azido-4-iodobutane and several recently developed heterobifunctional crosslinkers, complete with experimental protocols and practical implementation guidelines.

This compound: Chemical Properties and Theoretical Applications

Fundamental Characteristics

This compound (CAS Registry Number: 148759-55-1) is a bifunctional alkyl chain molecule containing two distinct reactive handles: an azide group at one terminus and an iodo group at the opposite terminus. The chemical properties of this compound are summarized in Table 1.

Table 1: Chemical Properties of this compound

Property Specification
CAS Number 148759-55-1
Molecular Formula C₄H₈IN₃
Molecular Weight 225.032 g/mol
Reactive Groups Azide (N₃), Iodo (I)
Theoretical Reactivity Azide: Cyclooctyne derivatives via SPAAC; Iodo: Nucleophilic substitution with thiols or amines
Storage Conditions Protected from light, moisture, and heat

While comprehensive experimental data on melting point, boiling point, and solubility are not extensively documented in the available literature, this compound should be handled as potentially light-sensitive and heat-labile due to the presence of both azide and iodo functional groups, which can decompose under harsh conditions [1].

Theoretical Reaction Mechanisms and Applications

The dual reactivity of this compound enables its potential use in sequential bioconjugation strategies. The iodo terminus can undergo nucleophilic substitution with thiol groups (e.g., cysteine residues in proteins) to form stable thioether linkages, or with amine groups to form less stable amine derivatives. Meanwhile, the azide terminus can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with cyclooctyne derivatives.

Theoretical applications for this compound include:

  • Biomolecule conjugation: Creating covalent linkages between thiol-containing biomolecules (proteins, peptides) and alkyne-functionalized agents (fluorescent dyes, drugs, polymers)
  • Surface functionalization: Modifying thiol-presenting surfaces with azide-containing molecules for subsequent click chemistry modifications
  • Material science: Serving as a building block for synthesizing more complex heterobifunctional linkers with extended spacer arms
  • Polymer chemistry: Incorporating into polymerization processes or polymer end-group functionalization

Table 2: Potential Applications of this compound in Bioconjugation

Application Area Potential Use Advantages
Protein Labeling Conjugation of thiol-containing proteins with fluorescent probes, drugs, or other payloads Selective thiol targeting, bioorthogonal azide functionality
Nanoparticle Functionalization Surface modification of thiolated nanoparticles with targeting ligands or imaging agents Facile two-step functionalization, stable covalent linkages
Biomaterial Development Creating crosslinked hydrogels with controlled properties Spatial and temporal control over crosslinking density
Diagnostic Probe Development Construction of targeted imaging agents Modular design, compatibility with various detection modalities

Experimental Protocols and Workflows

Theoretical Sequential Conjugation Strategy

The sequential conjugation workflow for this compound leverages the differential reactivity of its two functional groups. The following diagram illustrates the theoretical experimental workflow for a two-step conjugation process:

G A Step 1: Thiol Reaction (Iodoalkyl terminus) B Intermediate Azide-functionalized Conjugate A->B Incubation Buffer: PBS pH 7.2-7.4 Time: 2-4h, RT Protect from light C Step 2: Azide Click Reaction (Cyclooctyne reagent) B->C SPAAC Reaction Buffer: PBS with 5-10% co-solvent Time: 4-24h, RT D Final Bioconjugate C->D Purification Dialysis or Size Exclusion

Protocol 1: Conjugation of Small Molecules via Sequential Thiol and SPAAC Reactions
3.2.1 Materials and Reagents
  • This compound (stable stock solution in anhydrous DMF or DMSO)
  • Thiol-containing molecule (e.g., cysteine, thiolated peptide, or thiol-functionalized polymer)
  • Cyclooctyne derivative (e.g., DBCO-amine, DBCO-biotin, BCN-fluorophore)
  • Reaction buffer: Phosphate-buffered saline (PBS, 50 mM, pH 7.4) or HEPES buffer (50 mM, pH 7.2-7.5)
  • Organic co-solvents: Anhydrous DMF or DMSO (high purity)
  • Purification materials: PD-10 desalting columns, dialysis membranes (MWCO appropriate for molecules), or preparative HPLC system
3.2.2 Step 1: Thiol-Iodoalkyl Conjugation
  • Prepare reaction mixture: Dissolve the thiol-containing molecule (1 equiv) in degassed PBS buffer (pH 7.4) containing 5-10% DMF or DMSO as co-solvent to improve linker solubility.
  • Add crosslinker: Introduce this compound (1.2-2.0 equiv) to the reaction mixture with gentle mixing. Note: Prepare stock solutions of this compound fresh before use.
  • Reaction conditions: Incubate the reaction mixture at room temperature (25°C) or 4°C for 2-8 hours with constant gentle mixing. Critical: Protect the reaction from light by wrapping the vessel in aluminum foil to prevent potential photodegradation of the iodoalkyl group.
  • Monitor reaction progress: Analyze reaction completion by analytical HPLC, LC-MS, or thiol quantification assays (e.g., Ellman's assay) to confirm consumption of thiol groups.
  • Purify intermediate: Isolate the azide-functionalized intermediate using PD-10 desalting columns, dialysis, or precipitation to remove unreacted crosslinker and byproducts.
  • Characterize product: Confirm successful conjugation by mass spectrometry (MALDI-TOF or ESI-MS) and quantify azide incorporation if possible.
3.2.3 Step 2: SPAAC Reaction with Cyclooctyne Derivative
  • Prepare azide-functionalized intermediate: Dissolve the purified azide-containing conjugate from Step 1 in PBS buffer (pH 7.4) with appropriate co-solvent (5-15% DMSO or DMF) to maintain solubility.
  • Add cyclooctyne reagent: Introduce DBCO or BCN derivative (1.5-3.0 equiv) to the solution with gentle mixing. Note: Use excess cyclooctyne to ensure complete reaction with azide groups.
  • Reaction conditions: Incubate at room temperature for 4-24 hours, protecting from light.
  • Monitor reaction progress: Analyze by HPLC or MS for consumption of starting materials and formation of triazole-linked product.
  • Purify final conjugate: Use size exclusion chromatography, dialysis, or HPLC to isolate the final conjugate from unreacted reagents.
  • Characterize final product: Confirm identity and purity by MS, UV-Vis spectroscopy, and other appropriate analytical methods.
Protocol 2: Protein Oligomerization Studies Using Lysozyme Model System
3.3.1 Background and Principles

This protocol adapts methodology from published crosslinking studies [2] [3] that demonstrate protein oligomerization using heterobifunctional crosslinkers. While these studies used different azide-containing crosslinkers, the fundamental principles can be theoretically applied to this compound.

3.3.2 Materials and Reagents
  • Lysozyme (14.4 kDa) or other model protein
  • This compound (fresh stock solution in DMSO)
  • Control crosslinkers (optional): BS2G, BS3, or other commercially available crosslinkers for comparison
  • SDS-PAGE materials: Bis-Tris or Tris-Glycine gels (4-20% gradient), running buffer, staining solutions
  • Mass spectrometry materials: Trypsin (sequencing grade), C18 ZipTips, matrix for MALDI (if applicable)
3.3.3 Experimental Procedure
  • Protein preparation: Dissolve lysozyme (1-2 mg/mL) in PBS buffer (pH 7.4).
  • Crosslinking reaction: Add this compound (20-200 equiv relative to protein) to the protein solution. Note: Optimize crosslinker ratio based on preliminary experiments.
  • Incubation: Incubate the reaction mixture in the dark at room temperature for 4-16 hours with gentle mixing.
  • UV irradiation (optional): If pursuing photoactivation-based methods similar to those described in the literature [2], irradiate at 366 nm using a 6W UV lamp for 30-45 minutes. Critical: Perform UV steps in dark conditions with proper UV protection.
  • Reaction quenching: Add quenching agent (e.g., β-mercaptoethanol, cysteine) to consume unreacted iodoalkyl groups.
  • SDS-PAGE analysis:
    • Prepare samples by boiling with SDS-PAGE loading buffer (with and without reducing agent)
    • Load samples onto 4-20% gradient gel
    • Run electrophoresis at 120V until adequate separation
    • Stain with Coomassie Brilliant Blue R-250 or SYPRO Ruby
  • Analysis: Identify crosslinked oligomers (e.g., dimer at ~28 kDa for lysozyme) compared to monomeric protein.
3.3.4 Mass Spectrometric Analysis of Crosslinks
  • In-gel digestion:
    • Excise crosslinked protein bands from SDS-PAGE gel
    • Destain with 40 mM ammonium bicarbonate in 40% acetonitrile
    • Reduce with 5 mM DTT (45 min at 60°C) and alkylate with 10 mM iodoacetamide (30 min in dark)
    • Digest with trypsin (10-12 hours at 37°C)
  • Peptide extraction:
    • Extract peptides with 0.4% formic acid in 50% acetonitrile
    • Concentrate by vacuum centrifugation
  • LC-MS/MS analysis:
    • Reconstitute peptides in 0.1% formic acid
    • Analyze by nanoLC-MS/MS using C18 reverse-phase column
    • Use data-dependent acquisition for MS/MS fragmentation
  • Data analysis:
    • Search data against protein sequence using StavroX 3.6.0.1 [2] [4] or similar crosslinking identification software
    • Identify crosslinked peptides based on mass shifts and fragmentation patterns

Contemporary Heterobifunctional Crosslinkers: Comparative Analysis

Recent developments in bioconjugation chemistry have yielded several innovative heterobifunctional crosslinkers with enhanced properties and applications. Table 3 summarizes the key characteristics of these advanced crosslinkers compared to the theoretical capabilities of this compound.

Table 3: Contemporary Heterobifunctional Crosslinkers and Applications

Crosslinker Reactive Groups Reaction Mechanisms Applications Key Advantages
This compound Azide, iodoalkyl Nucleophilic substitution (thiol), SPAAC Theoretical: Biomolecule conjugation, surface functionalization Simple structure, potential for sequential conjugation
DNIm-N3 [5] [6] Dinitroimidazole (DNIm), azide Thiol-specific substitution (ultrafast), SPAAC Protein functionalization, oligonucleotide conjugation, biotinylation, fluorescence labeling Ultra-fast thiol modification (seconds), selective over amines, stable adducts, orthogonality
ADIBO-photoDIBO [7] [8] ADIBO, photo-DIBO Sequential SPAAC (two-step) Spatiotemporal protein conjugation, surface immobilization, material science Catalyst-free, UV-temporal control, quantitative yields, no copper catalyst
NHS-aryl azide [2] [3] NHS ester, aryl azide Amine acylation, UV activation nitrene formation Protein-protein interaction studies, structural biology, interactome mapping Photoreactive specificity, identification of interacting interfaces
DNIm-N3 Crosslinker: Specialized Applications

The DNIm-N3 crosslinker represents a significant advancement in thiol-reactive bioconjugation technology. The exceptional properties of the dinitroimidazole (DNIm) module include:

  • Ultra-fast kinetics: Selective thiol modification occurs within seconds in aqueous buffer at physiological pH [5]
  • Remarkable selectivity: Modifies thiol groups preferentially over amine groups, even in complex biomolecules [5]
  • Excellent stability: Both the DNIm module and its thiol adduct demonstrate high stability under physiological conditions [5]
  • Orthogonal compatibility: The azide module enables simultaneous or sequential SPAAC reactions without interference [5]
4.1.1 DNIm-N3 Protocol: Protein and Oligonucleotide Functionalization
  • Thiol modification step:

    • Incubate thiol-containing protein or oligonucleotide (1 equiv) with DNIm-N3 (1.2-5.0 equiv) in HEPES buffer (50 mM, pH 7.0-7.5)
    • Reaction time: 5-30 minutes at room temperature
    • Purify by desalting or dialysis
  • SPAAC conjugation step:

    • Add DBCO- or BCN-functionalized reagent (biotin, fluorophore, drug molecule; 1.5-3.0 equiv)
    • Incubate 1.5-24 hours at room temperature
    • Purify conjugate by appropriate chromatographic methods
  • Validation:

    • Confirm conjugation by HPLC, MS, and functional assays
    • Quantify labeling efficiency spectrophotometrically
ADIBO-photoDIBO Crosslinker: Spatiotemporal Control

The ADIBO-photoDIBO crosslinker enables unique sequential conjugation capabilities through its photochemically masked functionality:

  • First SPAAC reaction: ADIBO moiety reacts with first azide-tagged substrate (k = 0.406 M⁻¹s⁻¹) [7]
  • Photoactivation: Brief UV exposure (350 nm, 2 minutes) converts photo-DIBO to reactive DIBO
  • Second SPAAC reaction: Activated DIBO reacts with second azide-tagged substrate (k = 0.072 M⁻¹s⁻¹) [7]
  • Quantitative yields: Both steps proceed with high efficiency (>90%) in aqueous or organic solvents [7]
4.2.1 ADIBO-photoDIBO Protocol: Sequential Conjugation of Azide-Modified Biomolecules
  • First conjugation step:

    • Incubate azide-functionalized Biomolecule A with ADIBO-photoDIBO (1.2-2.0 equiv) in PBS or methanol
    • Reaction time: 2-48 hours at room temperature
    • Purify intermediate by gel filtration or precipitation
  • Photoactivation step:

    • Irradiate with 350 nm fluorescent lamps for 2 minutes
    • Monitor conversion by UV-Vis spectroscopy (disappearance of 331 and 347 nm peaks)
  • Second conjugation step:

    • Add azide-functionalized Biomolecule B (1.5-3.0 equiv)
    • Incubate 2-48 hours at room temperature
    • Purify final conjugate
  • Application example: BSA-fluorescein conjugation and surface immobilization [7] [8]

Safety Considerations and Technical Notes

Handling and Storage
  • Organic azides: While this compound has not been specifically classified as highly explosive, all organic azides should be treated as potentially explosive substances. Follow the rule that manipulable organic azides typically conform to (NC + NO)/NN ≥ 3 (where N = number of atoms) [5]. Conduct small-scale preliminary tests with new batches.
  • Storage conditions: Store azide-containing compounds protected from light, moisture, and heat. Consider storing as dilute solutions in appropriate solvents rather than in neat form.
  • Iodo compounds: Light-sensitive; prepare fresh solutions before use and protect reactions from light with aluminum foil.
Compatibility Considerations
  • Buffer systems: HEPES and PBS buffers (pH 7.0-7.5) are generally suitable for thiol and SPAAC reactions. Avoid amine-containing buffers (Tris, glycine) in NHS ester reactions.
  • Temperature: Most conjugation reactions proceed efficiently at room temperature (20-25°C). For sensitive biomolecules, consider conducting reactions at 4°C with extended incubation times.
  • Co-solvents: DMSO and DMF (5-15%) are generally compatible with maintaining both biomolecule stability and crosslinker solubility.
Troubleshooting Guide
  • Low conjugation efficiency: Increase crosslinker ratio, extend reaction time, verify biomolecule functionality (free thiols, amines), check buffer pH and composition.
  • Protein precipitation: Reduce crosslinker concentration, add co-solvents gradually, use milder buffer conditions.
  • Incomplete SPAAC reaction: Ensure fresh cyclooctyne reagents, verify azide incorporation, extend reaction time, increase temperature slightly.

Conclusion

Heterobifunctional crosslinkers represent powerful tools for constructing complex molecular architectures in chemical biology, materials science, and pharmaceutical development. While This compound offers theoretical potential for sequential conjugation strategies, contemporary crosslinkers such as DNIm-N3 and ADIBO-photoDIBO provide enhanced capabilities including ultrafast kinetics, improved orthogonality, and spatiotemporal control. The experimental protocols outlined in this document provide researchers with detailed methodologies for implementing these crosslinking strategies in various applications, from basic protein modification to advanced biomaterial engineering. As the field of bioconjugation chemistry continues to evolve, these crosslinking technologies will undoubtedly play increasingly important roles in developing next-generation biotherapeutics, diagnostic agents, and functional biomaterials.

References

Comprehensive Application Notes and Protocols: 1-Azido-4-iodobutane in Triazole Formation for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Introduction and Background

1,2,3-Triazoles represent an important class of nitrogen-containing heterocyclic compounds that have gained significant prominence in medicinal chemistry and drug development due to their diverse biological activities and favorable physicochemical properties. These five-membered aromatic rings containing three nitrogen atoms exhibit exceptional metabolic stability, strong dipole character, and capability for hydrogen bonding, making them valuable scaffolds in pharmaceutical compounds. The interest in triazole-based structures stems from their presence in numerous therapeutic agents exhibiting antifungal, antibacterial, anticancer, and antiviral activities [1] [2]. The stability of the 1,2,3-triazole ring under acidic and basic conditions, as well as its resistance to oxidative and reductive degradation, further enhances its pharmaceutical utility.

1-Azido-4-iodobutane (CAS: 148759-55-1) is a bifunctional reagent with the molecular formula C₄H₈IN₃ and molecular weight of 225.032 g/mol [3]. This compound features two reactive sites—an azide group that serves as a potent dipolarophile in cycloaddition reactions and an iodo substituent that functions as an excellent leaving group in substitution reactions. This unique combination of functionalities enables versatile chemical transformations that are particularly valuable in constructing complex molecular architectures. The four-carbon chain between these functional groups provides an optimal spatial arrangement that facilitates intramolecular cyclization processes, making this compound especially useful in the synthesis of linear, trisubstituted triazenes and triazoles through carefully designed reaction sequences [4].

The click chemistry approach, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized triazole synthesis since its introduction by Sharpless and Meldal [1]. This reaction enjoys widespread adoption due to its high efficiency, selectivity, and compatibility with diverse functional groups and reaction conditions. The CuAAC reaction typically proceeds with excellent regioselectivity, yielding specifically 1,4-disubstituted triazoles under mild conditions. Against this background, this compound emerges as a valuable building block that extends the synthetic utility of click chemistry through its participation in both inter- and intramolecular cyclization pathways, enabling access to more complex triazole-containing architectures [4].

Synthesis Protocol: Trisubstituted Triazenes from this compound

Reaction Principle and Mechanism

The synthetic utility of this compound centers on its ability to participate in a one-pot sequential transformation that ultimately yields trisubstituted triazenes. The reaction capitalizes on the differential reactivity of the two functional groups—the iodine atom undergoes nucleophilic displacement by Grignard reagents, while the azide group participates in subsequent cyclization. This approach, developed by Suleymanov et al., enables the preparation of linear, trisubstituted triazenes with broad substrate compatibility including aryl, heteroaryl, vinyl, and alkyl substituents [4] [5].

The mechanism proceeds through a carefully orchestrated sequence beginning with nucleophilic displacement of the iodide by Grignard reagents (R-MgBr), forming an intermediate alkyl azide. This is followed by an intramolecular cyclization where the newly formed carbon-nucleophile attacks the terminal azide, leading to triazene formation. The four-carbon chain in this compound provides the optimal tether length that facilitates this regioselective cyclization without imposing excessive ring strain [4]. The resulting trisubstituted triazenes serve as valuable intermediates that can be further functionalized through acid-induced C-N, C-O, C-F, C-P, and C-S bond-forming reactions, significantly expanding their synthetic utility [4] [5].

Experimental Procedure
2.2.1 Materials and Equipment
  • Chemical Reagents: this compound [3], Grignard reagents (1.2 equiv), anhydrous tetrahydrofuran (THF), saturated ammonium chloride solution, ethyl acetate, hexanes, magnesium sulfate, silica gel for chromatography
  • Equipment: Round-bottom flask, magnetic stirrer, heating mantle, reflux condenser, syringe/septum for anhydrous addition, separatory funnel, rotary evaporator, chromatography column, TLC plates, blast shield, personal protective equipment
2.2.2 Step-by-Step Protocol
  • Reaction Setup: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv, typically 225 mg, 1.0 mmol) in anhydrous THF (10 mL) [4].

  • Grignard Addition: Cool the solution to 0°C using an ice bath. Slowly add the Grignard reagent (R-MgBr, 1.2 equiv) dropwise via syringe over 5-10 minutes with vigorous stirring. Safety Note: Perform this step behind a blast shield due to potential exothermicity [6].

  • Reaction Progression: After complete addition, warm the reaction mixture to room temperature and monitor by TLC. The reaction typically completes within 2-4 hours.

  • Work-up Procedure: Quench the reaction by careful addition of saturated NH₄Cl solution (10 mL). Extract the aqueous layer with ethyl acetate (3 × 15 mL). Combine the organic layers and wash with brine (20 mL), then dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash chromatography on silica gel using ethyl acetate/hexanes gradient elution.

  • Characterization: Analyze the purified trisubstituted triazene by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS to confirm structure and purity [4].

Critical Parameters and Troubleshooting
  • Moisture Sensitivity: The reaction must be performed under strictly anhydrous conditions as Grignard reagents are highly moisture-sensitive. Ensure all glassware is properly oven-dried and the reaction is maintained under inert atmosphere.
  • Temperature Control: Maintain the temperature during Grignard addition at 0°C to minimize side reactions. Gradual warming to room temperature ensures complete conversion.
  • Azide Safety: Although this compound is more stable than metal azides, appropriate precautions should still be taken. Avoid concentrated acids that may generate explosive hydrazoic acid (HN₃) [6].
  • Yield Optimization: If conversion is incomplete, consider increasing the reaction temperature to 40-50°C or extending the reaction time to 12 hours.

Reaction Scope and Substrate Compatibility

Quantitative Data Summary

Table 1: Substrate Scope and Yield Data for Triazene Formation Using this compound

Grignard Reagent Type Representative Substrates Isolated Yield Range (%) Reaction Conditions
Aryl Grignards Phenyl-, 4-MeO-phenyl-, 4-Cl-phenyl- 65-85% 0°C to rt, 2-4 h
Heteroaryl Grignards 2-Thienyl-, 2-furyl-, 3-pyridyl- 60-78% 0°C to rt, 3-5 h
Vinyl Grignards Styryl-, propenyl- 70-82% 0°C to rt, 2-3 h
Alkyl Grignards n-Butyl-, isopropyl-, cyclohexyl- 55-75% 0°C to rt, 4-6 h

The data compiled in Table 1 demonstrates the broad substrate compatibility of this methodology, with particularly excellent yields observed for aryl and vinyl Grignard reagents [4]. The reaction shows good functional group tolerance, with ether, halide, and heteroaromatic substituents remaining intact throughout the transformation. The slightly lower yields observed with sterically hindered alkyl Grignard reagents may be improved by extended reaction times or mild heating (40-50°C).

Comparison with Alternative Azide Reagents

Table 2: Comparison of this compound with Related Azide Transfer Reagents

Reagent Advantages Limitations Typical Applications
This compound Optimal tether length for cyclization, good stability, broad compatibility Requires anhydrous conditions for Grignard step Synthesis of trisubstituted triazenes, vinyl triazenes
4-Azidobutyl-4-methylbenzenesulfonate Alternative electrophile, similar reactivity Sulfonate byproducts may complicate purification Same as above when iodide is problematic
Trimethylsilyl azide (TMSN₃) Direct azide transfer, volatile byproducts Moisture sensitive, requires careful handling Direct introduction of azide group
Sodium azide (NaN₃) Inexpensive, readily available Limited solubility in organic solvents, explosive risk Nucleophilic substitution to alkyl azides

The comparative data in Table 2 highlights the unique advantages of this compound for the specific application of trisubstituted triazene synthesis. The four-carbon chain length appears optimal for the intramolecular cyclization step, balancing reactivity with minimal ring strain. The iodo functionality offers superior leaving group ability compared to sulfonates or halides in related compounds, contributing to the efficiency of the initial substitution step [4].

Post-Functionalization and Applications

Conversion to Functionalized Triazoles

The trisubstituted triazenes obtained from this compound serve as versatile intermediates for further transformations. Vinyl triazenes synthesized through this methodology have demonstrated particular utility in acid-induced bond-forming reactions, enabling the construction of C-N, C-O, C-F, C-P, and C-S bonds [4]. This diverse reactivity profile makes them valuable building blocks for medicinal chemistry and materials science applications where the introduction of heteroatom linkages is required.

The click chemistry approach further expands the applications of azide-containing intermediates. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) represents a powerful method for converting azide-functionalized compounds into 1,2,3-triazoles [1] [7]. This transformation typically employs catalytic Cu(I) species generated in situ from Cu(II) salts (e.g., CuSO₄·5H₂O) with sodium ascorbate as a reducing agent in a tert-butanol/water solvent system at 50°C [7]. The reaction proceeds with high regioselectivity to yield exclusively 1,4-disubstituted triazoles, which exhibit excellent stability under physiological conditions, making them ideal for pharmaceutical applications.

Synthesis of Complex Heterocyclic Systems

The strategic combination of triazole rings with other heterocyclic motifs represents an important approach in drug discovery, potentially leading to compounds with enhanced biological activities. The carboxyl-functionalized 1,2,3-triazoles synthesized via CuAAC can be further transformed through condensation reactions to create hybrid heterocyclic systems [7]. For instance, treatment with semicarbazide hydrochloride in the presence of POCl₃ as a dehydrating agent facilitates the formation of 1,3,4-oxadiazole rings fused to the triazole system [7].

This molecular hybridization strategy capitalizes on the favorable properties of both heterocyclic systems, potentially yielding compounds with improved pharmacological profiles. The thermal behavior of these complex heterocycles has been systematically studied using TGA and DTG techniques, revealing important decomposition patterns that inform their development as pharmaceutical materials [7]. The synthetic methodology employing this compound thus provides access to architecturally complex scaffolds that would be challenging to prepare through conventional approaches.

Experimental Workflow and Safety Considerations

Complete Experimental Workflow

G Start Start Reaction Setup Step1 Dissolve this compound in anhydrous THF under N₂/Ar Start->Step1 Step2 Cool to 0°C with ice bath Step1->Step2 Step3 Add Grignard reagent dropwise with stirring Step2->Step3 Step4 Warm to room temperature and stir for 2-4 hours Step3->Step4 Step5 Monitor reaction by TLC Step4->Step5 Step5->Step3 Reaction incomplete Step6 Quench with saturated NH₄Cl Step5->Step6 Reaction complete Step7 Extract with ethyl acetate Step6->Step7 Step8 Dry organic layer over MgSO₄ Step7->Step8 Step9 Concentrate under reduced pressure Step8->Step9 Step10 Purify by flash chromatography Step9->Step10 Step11 Characterize product by NMR, MS Step10->Step11 End Trisubstituted Triazene Product Step11->End

Safety and Handling Considerations

Working with azide compounds requires strict adherence to safety protocols due to potential explosion hazards and toxicity concerns. Organic azides, including this compound, should be treated as potentially explosive compounds, particularly when heated or subjected to mechanical shock [6]. While this compound is generally more stable than metal azides like NaN₃, the following precautions are essential:

  • Personal Protective Equipment: Always wear safety glasses, appropriate gloves (nitrile or neoprene), and a lab coat when handling azides.
  • Blast Shielding: Perform reactions behind a transparent blast shield, especially during initial trials or when scaling up reactions.
  • Solvent Compatibility: Avoid using dichloromethane as a solvent with azides due to the potential formation of highly explosive diazidomethane [6].
  • Acid Exposure: Prevent contact with strong acids that may generate explosive hydrazoic acid (HN₃).
  • Storage Conditions: Store this compound in a cool, dry place away from light and heat sources. Clearly label containers with appropriate warning signs.
  • Waste Disposal: Dispose of azide-containing wastes promptly and according to institutional guidelines for reactive hazards.

Despite these hazards, when proper precautions are observed, this compound can be handled safely and provides unique synthetic opportunities that outweigh its potential risks [6].

Applications in Drug Discovery and Development

The triazole synthesis methodology employing this compound has significant implications for pharmaceutical research and development. Triazole-containing compounds frequently appear in clinically approved drugs, including antifungal agents (fluconazole, voriconazole), anticancer drugs (letrozole, anastrozole), antiviral agents (ribavirin), and antiepileptic medications (rufinamide) [1] [2]. The metabolic stability and hydrogen-bonding capacity of the triazole ring contribute to favorable pharmacokinetic properties, enhancing drug-like characteristics.

The modular synthesis approach enabled by this compound allows for efficient generation of structural diversity, which is crucial during early-stage drug discovery. The ability to rapidly assemble trisubstituted triazenes and triazoles with varied substituents facilitates the construction of screening libraries for biological evaluation. Furthermore, the post-functionalization capabilities of the intermediate triazenes provide additional opportunities for structural diversification, enabling medicinal chemists to fine-tune physicochemical properties and optimize structure-activity relationships during lead optimization campaigns [4].

Recent advances in triazole chemistry continue to expand the applications of these heterocycles in drug development. The development of metal-free synthesis protocols for 1,4,5-trisubstituted 1,2,3-triazoles addresses potential concerns about metal contamination in pharmaceutical ingredients [8]. Additionally, innovative strategies such as the protection of azido groups with amphos phosphine enable Grignard reactions on azide-containing molecules, further enhancing the synthetic utility of azide-based methodologies in complex molecule synthesis [9]. These continuing developments underscore the enduring value of azide chemistry and triazole synthesis in modern drug discovery efforts.

Conclusion

The application of this compound in triazole formation represents a powerful and versatile methodology for the synthesis of structurally diverse triazenes and triazoles with significant potential in drug discovery. The protocol outlined in these Application Notes provides researchers with a robust, reproducible procedure for accessing trisubstituted triazenes through a one-pot transformation involving Grignard reagents. The broad substrate scope, excellent functional group tolerance, and potential for further functionalization make this methodology particularly valuable for medicinal chemistry applications.

The continuing evolution of triazole synthesis methods, including metal-free approaches and innovative protection strategies, ensures that these important heterocycles will remain central to pharmaceutical development. As drug discovery efforts increasingly target complex biological systems and combination therapies, the ability to efficiently construct molecular architectures containing triazole rings with specific substitution patterns will continue to grow in importance. The methodology described herein provides researchers with a valuable tool for such endeavors, combining synthetic efficiency with structural diversity in a manner that aligns perfectly with the demands of modern drug development.

References

1-azido-4-iodobutane purity improvement methods

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is 1-azido-4-iodobutane and what is its primary use?

  • A: this compound (CAS 148759-55-1) is an organic compound with the molecular formula C4H8IN3 and a molecular weight of 225.032 g/mol [1]. It is primarily used as a key reagent in a one-pot synthesis method for preparing linear, trisubstituted triazenes from Grignard reagents [2]. Its structure, featuring both an azide and an iodide, allows it to facilitate regioselective triazene formation through an intramolecular cyclization step [2].

Q2: What are the common impurities and stability issues associated with this compound?

  • A: While specific impurities are not listed in the search results, the compound contains functional groups that can pose general stability risks. The azide group can be unstable under certain conditions, such as when exposed to heat, shock, or strong acids [3]. Furthermore, iodine can act as a catalyst or reactant in side reactions. One study on similar peroxide-containing compounds noted that copper(I) catalysts, commonly used in "click" chemistry, can sometimes induce decomposition, leading to aldehyde byproducts [4] [5]. This suggests that traces of copper or other metals could be potential contaminants that affect the purity of this compound or its reaction products.

Q3: How should this compound be safely handled and stored?

  • A: A Safety Data Sheet (SDS) for this compound is available and classifies it under the Globally Harmonized System (GHS) [1]. It is recommended for industry use only [1]. While specific hazard codes are listed as "N/A", all organic azides should be treated with caution. General safety guidelines for azides include [3]:
  • Storage: Store in a cool, dry place, away from heat and direct sunlight. Avoid contact with heavy metals (e.g., lead, mercury, cadmium) as their azide salts are highly explosive.
  • Handling: Always use a blast shield when working on a preparative scale. Avoid using dichloromethane as a solvent with azides, as it can form highly explosive diazidomethane.
  • Disposal: Follow all local regulations for the disposal of reactive and potentially explosive compounds.

Troubleshooting Guide

The table below summarizes common experimental problems and proposed solutions based on the chemical properties and related research.

Problem Observed Possible Cause Suggested Solution
Low yield in triazene synthesis Decomposition of the azide group; side reactions. Ensure reactions are conducted under inert atmosphere (e.g., N₂); control reaction temperature strictly; use fresh, high-purity reagent [2].
Formation of undesired byproducts Presence of catalytic metal impurities (e.g., Cu⁺). Use high-purity solvents; ensure glassware is thoroughly cleaned; consider passing reagents through a small column of alumina or celite to remove metals [4] [5].
Compound decomposition during storage Exposure to heat, light, or moisture. Store in a tightly sealed container in a refrigerator; desiccate if necessary; monitor color and consistency regularly.

Experimental Workflow for Synthesis and Purification

The search results do not provide a direct synthesis procedure for this compound. However, a closely related compound, 1-azido-4-chlorobutane, is synthesized via nucleophilic substitution of 1-bromo-4-chlorobutane [4] [6] [5]. The following workflow is a logical adaptation for producing and purifying this compound.

Start Start Synthesis Step1 Nucleophilic Substitution 1,4-diiodobutane + NaN₃ Polar aprotic solvent (e.g., DMSO, CH₃CN) Start->Step1 Step2 Reaction Monitoring TLC or GC-MS to confirm consumption of starting material Step1->Step2 Step3 Work-up Procedure Dilute with water Extract with ethyl acetate/ether Wash organic layer with brine Step2->Step3 Step4 Purification Column chromatography (silica gel, hexane/EtOAc) Step3->Step4 Step5 Characterization & Storage NMR, MS for purity confirmation Store cold, dark, and dry Step4->Step5

Key Considerations for the Protocol:

  • Synthesis: The reaction exploits the excellent nucleophilicity of the azide ion (N₃⁻) in an SN2 reaction with a dihaloalkane [3]. Using a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) enhances the reaction rate.
  • Purification: Column chromatography on silica gel with a hexane/ethyl acetate gradient is a standard and effective method for purifying this type of molecule. The non-polar backbone makes it suitable for this technique.
  • Characterization: Always confirm the identity and purity of the final product using analytical methods such as 1H NMR and mass spectrometry [1].

References

1-azido-4-iodobutane storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification & Hazards

The table below summarizes the basic identifying information and known hazards for 1-azido-4-iodobutane.

Property Description
CAS Number 148759-55-1 [1]
Molecular Formula C₄H₈IN₃ [1]
Molecular Weight 225.032 g/mol [1]
IUPAC Name Butane, 1-azido-4-iodo- [1]
Known Hazards The specific hazard codes are not available (N/A). However, the molecule contains both an azide (-N₃) and an iodide group, which are energy-rich and can be potentially unstable [1] [2].

Safety & Handling Guidelines

Due to the lack of specific safety data, the following guidelines are based on the general reactive nature of the functional groups present in the molecule.

  • Assume Instability: Organic azides, especially low molecular weight ones, can be shock, friction, and heat-sensitive. They can decompose violently [2].
  • Prioritize Safety Data: Before handling, attempt to obtain a Safety Data Sheet (SDS) from commercial suppliers. The SDS provided by LookChem is from 2017 and may not reflect the most current safety protocols [1].
  • General Azide Handling Principles:
    • Scale: Perform reactions on a small scale. One research paper noted that they limited their synthesis of a similar azide-containing peroxide to "modest scales (~1 mmol)" and "subsequent preparations were limited to ≤1 g" as a safety precaution [2].
    • Temperature: Avoid exposure to elevated temperatures, open flames, or heat sources. The same study noted that while their compound was stable to at least 100°C, they avoided exposing it to elevated temperatures [2].
    • Shielding: Always use a safety shield or work in a fume hood with the sash down when handling azides, especially during initial experiments where the properties are not fully known.
    • Personal Protective Equipment (PPE): Wear appropriate lab coat, safety glasses, and gloves resistant to chemicals.

Frequently Asked Questions

Why is specific stability data for this compound not available? Stability data for specific chemicals is typically generated by manufacturers or researchers. The absence of this data in the public domain for this compound suggests it may be a specialty research chemical that has not been extensively profiled. The available sources are primarily chemical directories providing identification, not detailed handling instructions [1].

What are the general stability storage conditions for pharmaceuticals? While not specific to this compound, standardized stability storage conditions are used in the pharmaceutical industry to determine a product's shelf life. These can provide a framework for thinking about chemical stability. The table below outlines these standard conditions [3].

Study Type Standard Conditions Purpose
Long-term 25°C ± 2°C / 60% RH ± 5% RH Simulates recommended storage conditions over the entire shelf life [3].
Accelerated 40°C ± 2°C / 75% RH ± 5% RH Stresses the product to rapidly predict stability and identify degradation pathways [3].
Intermediate 30°C ± 2°C / 65% RH ± 5% RH Used if accelerated conditions show significant change, or for products in subtropical climates [3].

Experimental Workflow for Stability Assessment

Given the lack of data, you may need to empirically determine the stability of this compound in your specific experimental context. The following workflow outlines a logical approach to this process.

cluster_params Testing Parameters cluster_study Stability Study Design Start Start: Assess this compound Step1 1. Literature & SDS Review Start->Step1 Step2 2. Define Testing Parameters Step1->Step2 Step3 3. Design Stability Study Step2->Step3 Param1 Temperature (e.g., -20°C, 4°C, RT) Step4 4. Conduct Tests & Analyze Step3->Step4 Study1 Prepare Aliquots (Small Scale!) Step5 5. Establish Safety Protocols Step4->Step5 End Finalized Safe Handling Procedure Step5->End Param2 Solvent (if applicable) Param3 Light Exposure (protect from light?) Param4 Analysis Method (TLC, NMR, etc.) Study2 Store Under Different Conditions Study3 Set Checkpoints (e.g., 24h, 1 week, 1 month)

Workflow Stages:

  • Literature & SDS Review: Consult chemical databases and any available Safety Data Sheets (SDS) for information on this compound or closely related alkyl azides [1].
  • Define Testing Parameters: Determine the specific conditions you need to test, including temperature, the solvent the compound is dissolved in, and whether it needs protection from light. Also, decide on the analytical method (e.g., TLC, NMR) to monitor for decomposition [3].
  • Design Stability Study: Prepare small-scale aliquots of the compound and store them under the defined conditions (e.g., in a freezer, refrigerator, and at room temperature), ensuring some are protected from light. Set regular time points to check each sample [3].
  • Conduct Tests & Analyze: At each scheduled time point, analyze the samples for signs of degradation, such as the appearance of new spots on a TLC plate or new peaks in an NMR spectrum.
  • Establish Safety Protocols: Based on your findings, formally document the safe handling and storage procedures. This includes specifying the maximum recommended storage time, safe disposal methods for any degraded material, and emergency procedures.

References

Troubleshooting Guide: Optimizing Click Reactions with Peroxide Alkynes

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses low yields or byproduct formation when using 1-azido-4-iodobutane in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with peroxide-substituted alkynes, based on research by Horn and Dussault [1] [2].

Problem Possible Cause Solution

| Low yield of triazole product; significant formation of aldehyde byproduct (e.g., 21). | Heterolytic fragmentation of the peroxide group after triazole formation, accelerated by the Cu(I) catalyst [1]. | 1. Use excess peroxy alkyne (e.g., 1.2 equiv) [1]. 2. Add triethylsilane (Et₃SiH) as a stabilizing agent [1]. 3. Use iodoalkyne substrates (e.g., 3, 4); 5-iodotriazoles are resistant to fragmentation [1]. | | Reaction is inefficient when this compound is the peroxide carrier. | The complementary approach (azido-peroxide + simple alkyne) is inherently less efficient [1]. | Use the more reliable strategy: couple this compound with a non-peroxy iodoalkyne, then functionalize the resulting iodotriazole [1]. |

Detailed Protocol for CuAAC with Iodoalkynes

This procedure suppresses aldehyde byproduct formation [1].

  • Reaction Setup: In a sealed vessel, combine this compound (1.0 equiv), iodoalkyne (e.g., 3 or 4, 1.2 equiv), CuI (10 mol %), and triethylamine (1.0 equiv) in THF.
  • Reaction Conditions: Stir the mixture at room temperature. Monitor by TLC or LC-MS.
  • Work-up: After reaction completion (typically 1.5-3 hours), concentrate and purify by flash chromatography.
  • Key Advantage: The 5-iodotriazole product is stable under reaction conditions and does not decompose into aldehyde, unlike its non-iodinated counterpart [1].

Troubleshooting Guide: Optimizing Triazene Synthesis

This guide is for a one-pot synthesis of trisubstituted triazenes from Grignard reagents and this compound [3].

Problem Possible Cause Solution
Low yield of triazene. The 4-iodobutyl chain enables regioselective formation via intramolecular cyclization; improper execution disrupts this pathway [3]. Ensure the one-pot procedure is followed precisely. The key is the in situ formation and cyclization of an intermediate magnesium triazenide complex [3].
Reaction fails for specific Grignard reagents (aryl, heteroaryl, vinyl, alkyl). The method is versatile but may require optimization for sensitive substrates [3]. Follow the general protocol, which is broadly applicable. The utility is demonstrated in subsequent acid-induced bond-forming reactions with vinyl triazenes [3].
Detailed Protocol for Triazene Synthesis
  • Reaction Setup: Use a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar).
  • Reaction Procedure:
    • Add this compound (1.0 equiv) to a solution of the Grignard reagent (R-MgBr, 1.0 equiv) in dry THF at 0°C.
    • Warm the reaction mixture to room temperature and stir until complete by TLC.
  • Work-up & Purification: Quench carefully with a saturated aqueous NH₄Cl solution. Extract with ethyl acetate, dry the combined organic layers (MgSO₄), concentrate, and purify by flash chromatography.

Safety and Handling of Azides

  • General Hazards: Organic azides like this compound are energy-rich compounds. Always conduct initial small-scale reactions (≤1 g) and avoid exposure to elevated temperatures, strong light, shock, or heavy metal salts to prevent explosive decomposition [1] [4].
  • Safe Storage and Handling: Store in a cool, dark place. Use a blast shield for larger-scale preparations. Never use dichloromethane (CH₂Cl₂) as a solvent with azide salts, as it can form highly explosive diazidomethane [4].

Experimental Workflow for Reaction Optimization

For a visual summary of the decision-making process when troubleshooting these reactions, please refer to the following workflow.

Reaction Optimization Workflow Start Reaction Yield is Low IdentifyReaction Identify Your Reaction Type Start->IdentifyReaction CuAAC CuAAC with Peroxy Alkyne IdentifyReaction->CuAAC Triazene Triazene Synthesis IdentifyReaction->Triazene CheckAldehyde Check for aldehyde byproduct? CuAAC->CheckAldehyde GeneralTips • Ensure precise one-pot procedure • Confirm intramolecular cyclization Triazene->GeneralTips YesAldehyde Yes CheckAldehyde->YesAldehyde Yes NoAldehyde No CheckAldehyde->NoAldehyde No Sol1 • Use excess peroxy alkyne • Add triethylsilane • Use iodoalkyne YesAldehyde->Sol1 NoAldehyde->GeneralTips Apply general tips (e.g., solvent, catalyst)

Key Recommendations for Optimization

  • For CuAAC "Click" Chemistry: The most significant finding is that using an iodoalkyne instead of a terminal alkyne prevents the major side reaction (fragmentation to aldehyde) and provides a stable triazole product [1].
  • For Triazene Synthesis: The high regioselectivity of this method stems from the 4-iodobutyl chain on the azide. Precise adherence to the one-pot procedure is crucial for success [3].

References

1-azido-4-iodobutane handling safety precautions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Basic Properties

The table below summarizes the basic identifying information and known properties for 1-azido-4-iodobutane.

Property Value / Description
CAS Number 148759-55-1 [1]
Molecular Formula C₄H₈IN₃ [1]
Molecular Weight 225.032 g/mol [1]
IUPAC Name Butane, 1-azido-4-iodo- [1]
Appearance Not Available (N/A) [1]
Melting/Boiling Point N/A [1]
Density & Flash Point N/A [1]
Hazard Codes & Statements N/A [1]

Safety Data and Handling Precautions

The specific hazards of this compound are not fully classified in the searched literature. The available Safety Data Sheet (SDS) simply states it is for industry use only [1]. The following workflow outlines the critical precautionary principle for handling this chemical, based on the properties of its functional groups.

Start Handle this compound A Contains Organic Azide Group (-N₃) Start->A B Inherent Risk of Explosive Decomposition A->B C Key Precaution: Assume Shock & Friction Sensitivity B->C D Core Safety Measures C->D E Use blunt, non-sparking tools (e.g., Teflon spatula) D->E F Work behind a safety shield in a fume hood D->F G Avoid heat, friction, and mechanical shock D->G H Keep quantities minimal at all times D->H

Key Synthetic Use and Contextual Hazard

The primary research use found for this compound is in the one-pot synthesis of trisubstituted triazenes from Grignard reagents [2]. This reaction involves an intramolecular cyclization step.

  • Context from Related Compounds: While specific shock-sensitivity data for this compound is missing, the related compound iodine azide (IN₃) is a well-known explosive yellow solid that is highly shock- and friction-sensitive [3]. Furthermore, polymer-bound iodine azide was developed specifically to provide a safer, stable, and storable alternative for 1,2-azido-iodination reactions, underscoring the potential dangers of simple azido-iodine compounds [4].

FAQ for Researchers

Q1: What is the most critical safety precaution when working with this compound? The most critical precaution is to treat it as potentially explosive. You must assume it is shock- and friction-sensitive. Always use minimal quantities and work behind a safety shield in a fume hood.

Q2: Where can I find a complete Safety Data Sheet (SDS) for this compound? The SDS referenced in the search results is from 2017 and lacks detailed hazard information [1]. You must contact the chemical supplier directly to obtain the most recent and comprehensive SDS.

Q3: Are there safer alternatives for introducing azide and iodine groups? Yes. The literature mentions polymer-bound iodine azide as a stable and storable reagent for azido-iodination reactions, which is safer and more convenient for automated synthesis [4].

Key Recommendations Summary

Due to the lack of specific data, a precautionary approach is essential.

  • Treat as Energetic: Assume this compound possesses explosive hazards similar to other organic azides and iodine azide compounds.
  • Prioritize Engineering Controls: Always use a fume hood and safety shields.
  • Minimize Risks: Keep quantities small, use non-metallic tools, and avoid any actions that could cause friction or impact.
  • Consult Original Source: Obtain and thoroughly review the SDS from your chemical supplier before beginning work.

References

1-azido-4-iodobutane solvent selection guide

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Properties for Organic Synthesis

The table below summarizes key properties of common organic solvents to help you make informed choices for your experiments, particularly for reactions involving 1-azido-4-iodobutane [1].

Solvent Formula Boiling Point (°C) Melting Point (°C) Density (g/mL) Dielectric Constant Flash Point (°C)
Dimethoxyethane (DME) C₄H₁₀O₂ 84.5 -69.2 0.8637 7.3 -2
Dimethylformamide (DMF) C₃H₇NO 153.0 -60.5 0.9445 38.3 58
Dimethyl Sulfoxide (DMSO) C₂H₆OS 189.0 18.4 1.0920 47.0 95
Acetonitrile C₂H₃N 81.7 -43.8 0.7857 36.6 6
Tetrahydrofuran (THF) C₄H₈O 65.0 -108.4 0.8833 7.5 -14
Toluene C₇H₈ 110.6 -93.0 0.8670 2.4 4
Diethyl Ether C₄H₁₀O 34.5 -116.2 0.7130 4.3 -45
Ethyl Acetate C₄H₈O₂ 77.0 -83.6 0.8950 6.0 -4
Dichloromethane (DCM) CH₂Cl₂ 39.8 -96.7 1.3260 9.1 -
Chloroform CHCl₃ 61.2 -63.4 1.4788 4.8 -
Acetone C₃H₆O 56.0 -94.7 0.7845 21.0 -20
Methanol CH₄O 64.6 -98.0 0.7910 32.6 12
Ethanol C₂H₆O 78.5 -114.1 0.7890 24.6 13
Water H₂O 100.0 0.0 0.9980 78.5 -

Experimental Protocols for this compound

Here are detailed methodologies for key reactions employing this compound, as cited in recent literature.

One-Pot Synthesis of Trisubstituted Triazenes [2] [3]

This procedure provides a simple and versatile method for preparing linear, trisubstituted triazenes from Grignard reagents.

Key Applications: Preparation of aryl, heteroaryl, vinyl, and alkyl triazenes. The synthesized vinyl triazenes can undergo acid-induced C-N, C-O, C-F, C-P, and C-S bond-forming reactions.

Detailed Protocol:

  • Reaction Setup: A solution of the organic azide (this compound or 4-azidobutyl-4-methylbenzenesulfonate) in an anhydrous solvent (e.g., THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).
  • Addition: The Grignard reagent (R-MgBr, 1.0 equivalent) is added dropwise to the stirred azide solution at a controlled temperature, typically between 0°C and 25°C (room temperature).
  • Stirring: The reaction mixture is stirred for several hours until completion, monitored by TLC or other analytical methods.
  • Work-up: The reaction is carefully quenched with a saturated aqueous ammonium chloride (NH₄Cl) solution or water.
  • Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate or diethyl ether.
  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel.

The workflow for this one-pot synthesis is as follows:

G Start Start: Prepare Reaction Step1 Add Grignard Reagent to Organic Azide Start->Step1 Step2 Stir at Controlled Temperature Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Work-up and Purification Step3->Step4 End End: Trisubstituted Triazene Step4->End

Iron-Catalyzed Carboazidation of Alkenes and Alkynes [4]

This method enables the simultaneous addition of a carbon-based group and an azide group across alkenes and alkynes, constructing valuable amino acid precursors and organoazides.

Detailed Protocol for Alkenes:

  • Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, add Fe(OTf)₂ (0.025 mmol, 5 mol%) to a dried Schlenk tube.
  • Solution Preparation: In a separate vial, thoroughly mix the alkene (0.5 mmol), alkyl iodide (0.65-1.5 mmol), azidotrimethylsilane (TMSN₃) (0.7-1.7 mmol), and t-butyl perbenzoate (TBPB) (0.75-1.75 mmol) in DME (dimethoxyethane) (2 mL).
  • Reaction: Add the mixed solution to the catalyst in the Schlenk tube. Stir the reaction mixture vigorously at room temperature for 3 to 120 minutes.
  • Monitoring: Monitor the reaction progress by TLC.
  • Purification: After completion, evaporate the solvent and purify the residue by flash chromatography on silica gel (eluting with petroleum ether and ethyl acetate) to isolate the carboazidation product.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety considerations when working with this compound and organic azides in general? Organic azides can be thermally unstable and potentially explosive, especially when concentrated or in their pure form. Always consult the specific Safety Data Sheet (SDS). Key precautions include [5]:

  • Avoid Heat and Shock: Never concentrate azide solutions or heat them above their decomposition temperature without proper risk assessment.
  • Use Dilute Solutions: Perform reactions and purifications with dilute solutions whenever possible.
  • Wear Appropriate PPE: Always wear safety glasses, gloves, and a lab coat. Conduct work behind a blast shield when scaling up reactions or handling pure compounds.
  • Solvent Compatibility Note: The SDS for this compound advises that it is for "industry use only" but does not list specific hazard codes or statements [5].

Q2: The carboazidation reaction with my alkene is not proceeding. What could be wrong?

  • Catalyst State: The iron-catalyzed carboazidation is highly sensitive to the catalyst's oxidation state. For alkenes, Fe(OTf)₂ (ferrous triflate) is optimal [4]. Using the wrong oxidation state (e.g., Fe(III) instead of Fe(II)) can lead to no reaction or different by-products.
  • Alkyl Iodide Compatibility: Note that electron-rich alkyl iodides like 1-iododecane or 2-iodobutane may not be effective, as they can undergo direct azidation to form alkyl azides instead of participating in the desired radical cascade [4].
  • Atmosphere: The reaction requires an inert atmosphere (N₂). The presence of oxygen can inhibit the radical process.

Q3: I need to synthesize this compound itself. What are the common precursors? While the searched literature does not provide a direct synthesis procedure, related patents indicate that bifunctional aliphatic alkanes like 1-chloro-4-iodobutane are typical starting materials for producing azidoalkyl compounds [6] [7]. The synthesis likely involves a nucleophilic substitution where an azide source (e.g., sodium azide) displaces the chloride, leaving the iodide moiety intact for subsequent reactions.

References

1-azido-4-iodobutane purification techniques

Author: Smolecule Technical Support Team. Date: February 2026

Properties of 1-Azido-4-iodobutane

Before selecting a purification method, understanding the basic properties of your compound is crucial. The following table summarizes the key identifiers for this compound [1].

Property Value / Description
CAS Number 148759-55-1
Molecular Formula C₄H₈IN₃
Molecular Weight 225.032 g/mol
Structural Features Contains an azido group (-N₃) and an iodo group (-I) at opposite ends of a butane chain.
Known Application Used as a reagent in the one-pot synthesis of trisubstituted triazenes from Grignard reagents [2] [3].

Safety Precaution: Organic azides can be unstable and potentially explosive, especially when heated or shocked. Always consult the specific Safety Data Sheet (SDS) before handling and conduct reactions on a small scale. The iodo substituent may also present toxicity hazards [1].


Purification Techniques & Workflows

For organic compounds like this compound, standard purification techniques include recrystallization and various forms of liquid chromatography. The choice depends on the physical state of your product and the nature of its impurities.

Method 1: Recrystallization

Recrystallization is ideal for purifying solids and works by dissolving an impure compound in a hot solvent and letting pure crystals form as the solution cools [4]. While the physical state of this compound is not explicitly stated in the search results, this method is a cornerstone of synthetic chemistry purification.

The general workflow for this technique is outlined below.

cluster_main Recrystallization Process Start Start: Impure Solid S1 1. Select Solvent Start->S1 S2 2. Dissolve Sample S1->S2 S1_details Test solubility in hot/cold solvent. Choose a solvent where the compound is soluble when hot but insoluble when cold. S3 3. Hot Filtration S2->S3 S4 4. Cool Solution S3->S4 S5 5. Induce Crystallization S4->S5 S4_details Allow solution to cool slowly and undisturbed to room temperature. Then place in an ice bath. S6 6. Collect Crystals S5->S6 S5_details If crystals do not form: - Scratch flask with glass rod - Add a seed crystal S7 7. Dry Crystals S6->S7 End End: Pure Crystals S7->End

Detailed Protocol [4]:

  • Solvent Selection:

    • The ideal solvent should have a boiling point between 40°C and 120°C.
    • The compound must be highly soluble in the hot solvent but have very low solubility in the cold solvent.
    • Test potential solvents by dissolving ~50 mg of your sample in 0.5 mL of cold solvent. If it dissolves, the solvent is not suitable. If it doesn't, heat the solvent to boiling. If it dissolves upon heating, it is a good candidate.
    • Common solvents to test include hexane, toluene, ethyl acetate, or methanol. A mixed-solvent system (e.g., ethyl acetate/hexane) may be necessary.
  • Dissolving the Sample:

    • Place the impure solid in an Erlenmeyer flask (sloping sides help minimize evaporation).
    • Heat the chosen solvent to boiling, and add it to the flask in small portions while swirling and keeping the flask on a hotplate.
    • Add only the minimum amount of hot solvent needed to dissolve the sample.
  • Hot Filtration (Optional):

    • If insoluble impurities remain after dissolution, perform a hot filtration using a fluted filter paper in a pre-heated stemless funnel.
    • Add a 10-20% excess of hot solvent to account for evaporation during this process.
  • Cooling and Crystallization:

    • Let the clear solution cool slowly to room temperature, undisturbed and lightly covered.
    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
    • If crystals do not form, induce crystallization by gently scratching the inside of the flask with a glass rod or adding a tiny seed crystal of the pure compound.
  • Isolating and Drying:

    • Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.
    • Rinse the crystals with a small amount of ice-cold solvent to remove surface impurities.
    • Dry the crystals by drawing air through them in the funnel, or by leaving them in a well-ventilated area.
Method 2: Liquid Chromatography (LC) Purification

If the compound is a liquid, or if recrystallization fails, Liquid Chromatography (LC) is the method of choice. The scale you choose depends on your goal [5].

cluster_lc Liquid Chromatography Purification Start Start: Impure Sample A1 Define Purification Goal Start->A1 A2 Analytical-Scale Prep LC A1->A2 A1_details Goal defined by: - Sample availability & required yield - Difficulty of separation from impurities B1 Need larger quantity of pure compound? A2->B1 A2_details Uses analytical-scale columns & flow rates. Ideal for isolating small amounts with high resolution. B2 Semi-Preparative LC B1->B2 Yes, for research B3 Preparative LC B1->B3 Yes, for large-scale End End: Pure Fractions B2->End B2_details Medium-scale isolation. Often uses columns with 10-30 mm ID. B3->End B3_details Large-scale isolation. Uses large columns, high flow rates (>100 mL/min).

Scale Selection Guide [5]:

LC Scale Typical Use Case Key Characteristics
Analytical-Scale Prep Purifying small, high-value amounts where maximum resolution is critical (e.g., isolating oligonucleotides from failure sequences). Uses analytical-scale columns and flow rates to achieve ultra-high resolution for difficult separations.
Semi-Preparative Isolating moderate quantities for research, analysis, or as intermediates in multi-step synthesis. A versatile middle-ground option, often using columns with 10-30 mm internal diameter.
Preparative Large-scale purification for manufacturing or quality control, where gram or kilogram quantities are needed. Characterized by large columns, high flow rates (often >100 mL/min), and process-oriented workflows.

Troubleshooting FAQs

Q1: My compound does not crystallize. What should I do?

  • Seeding: Try adding a small seed crystal of the pure compound to the solution.
  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. Microscopic scratches can provide nucleation sites.
  • Solvent Evaporation: The concentration might be too low. Reheat the solution and allow a small amount of solvent to evaporate before cooling it again slowly [4].
  • Solvent System: Consider using a different solvent or a mixed-solvent (anti-solvent) system. Slowly adding a counter-solvent in which your compound has low solubility can induce crystallization.

Q2: After recrystallization, I have a low yield. How can I improve it?

  • This is a trade-off between purity and yield. To improve yield without severely compromising purity, you can concentrate the mother liquor (the solution left after filtration) and subject it to a second recrystallization cycle. This will yield a second crop of crystals, though it may be less pure than the first.

Q3: How do I know if my purification was successful?

  • The gold standard is to analyze your sample using an analytical technique both before and after purification. Common methods include:
    • High-Performance Liquid Chromatography (HPLC): A significant increase in the peak corresponding to your target compound and a reduction in impurity peaks indicates success.
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the purified product should show a cleaner pattern with signals consistent with the structure of this compound and a reduction in extraneous signals from impurities.
    • Melting Point (for solids): A sharp melting point that matches the literature value is a good indicator of purity.

References

1-azido-4-iodobutane temperature sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Safety Considerations

The following table summarizes the basic identifying information for 1-azido-4-iodobutane [1].

Property Specification
CAS Number 148759-55-1
Molecular Formula C₄H₈IN₃
Molecular Weight 225.032 g/mol
IUPAC Name Butane, 1-azido-4-iodo-
Common Synonyms This compound; 4-azidobutyl iodide

Primary Hazards: Organic azides are generally considered shock, friction, and heat-sensitive. While a specific decomposition temperature for this compound is not listed in the available safety data [1], the broader chemical literature emphasizes that azides can decompose violently under stress. One study on a different but sensitive azide compound reported impact sensitivity as low as 8 J and friction sensitivity of 80 N [2], highlighting the need for extreme care.

Frequently Asked Questions (FAQs)

Q1: What is the maximum safe operating temperature for this compound? There is no explicitly documented maximum safe temperature for this specific compound. As a best practice, it is strongly recommended to keep the compound at or below room temperature (20-25°C) whenever possible. All reactions and purification steps (like distillation) should be conducted with careful temperature control and behind a safety shield.

Q2: I am using this compound in a SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) reaction. How do temperature and pH affect the reaction? While not studied directly with this compound, general principles for SPAAC reactions using other azides have been established [3].

  • Temperature: Increasing temperature accelerates the reaction. One study found that raising the temperature from 25°C to 37°C increased the reaction rate constant by approximately 20-40%, depending on the buffer system [3].
  • pH: The reaction rate generally increases with higher pH (more basic conditions). For instance, reactions in phosphate buffer at pH 9 were up to 50% faster than at pH 7 [3]. The choice of buffer also matters, with HEPES often resulting in faster rates than PBS at the same pH.

Q3: What is a key synthetic application of this compound? A key use, documented in peer-reviewed literature, is the one-pot synthesis of trisubstituted triazenes [4]. In this method, this compound reacts with Grignard reagents (R-MgBr). The iodo-azide compound enables regioselective triazene formation via an intramolecular cyclization step, and this method can be used to prepare aryl, heteroaryl, vinyl, and alkyl triazenes [4].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield in triazene synthesis [4] Premature decomposition of the azide; side reactions. Ensure reagents are fresh and temperature is controlled. Slowly add the Grignard reagent to the azide.
Unexpected decomposition or darkening of solution Thermal stress; contamination with heavy metals or strong acids. Confirm operation at recommended temperatures. Use high-purity solvents and ensure glassware is clean.
Low conversion in SPAAC bioconjugation Suboptimal reaction conditions. Increase reaction temperature (with caution for azide stability) and/or use a HEPES buffer at a slightly basic pH (e.g., 7.5-8.5) [3].

Experimental Protocol: Synthesis of Trisubstituted Triazenes

Below is a generalized workflow for using this compound in synthesis, based on the published methodology [4].

G Start Start Reaction Setup Step1 1. Dissolve this compound in anhydrous THF under inert atmosphere Start->Step1 Step2 2. Cool mixture to 0°C (ice bath) Step1->Step2 Step3 3. Add Grignard reagent (R-MgBr) dropwise with stirring Step2->Step3 Step4 4. Warm to room temperature and stir for 1-2 hours Step3->Step4 Step5 5. Reaction Quench (Add saturated aqueous NH₄Cl) Step4->Step5 Step6 6. Product Extraction (With ethyl acetate or diethyl ether) Step5->Step6 Step7 7. Purification (Column chromatography) Step6->Step7 End Obtain Trisubstituted Triazene Product Step7->End

Key Considerations for this Protocol:

  • Temperature Control: The initial cooling and slow addition are critical for controlling the exothermic reaction and minimizing azide decomposition.
  • Atmosphere: The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to maintain the integrity of the Grignard reagent.
  • Safety: Standard personal protective equipment (PPE) including a lab coat, gloves, and safety glasses is mandatory. Conduct all steps behind a safety shield, especially when scaling up.

References

1-azido-4-iodobutane avoiding azide decomposition

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: 1-azido-4-iodobutane

The table below summarizes the basic identifying information for this compound.

Property Description
CAS Number 148759-55-1 [1]
Molecular Formula C₄H₈IN₃ [1]
Molecular Weight 225.032 g/mol [1]
Known Use Used in a one-pot synthesis of trisubstituted triazenes from Grignard reagents [2] [3].

Primary Hazards and Stability Concerns

Organic azides like this compound are thermally unstable and can decompose violently, especially in concentrated form or when subjected to heat, shock, or friction [4]. Key considerations include:

  • Low Molecular Weight Azides: Are considered especially hazardous [4].
  • Decomposition Pathway: Azides can easily extrude diatomic nitrogen. This tendency is useful in reactions like the Staudinger ligation or Curtius rearrangement but also contributes to their instability [4].
  • Incompatibilities: Avoid contact with strong acids, oxidizing agents, and heavy metals, which can catalyze decomposition.

Safe Handling Workflow

The following diagram outlines the core principles for handling this reagent safely.

Start Start: Plan Experiment P1 Personal Protective Equipment (PPE) - Safety glasses/goggles - Lab coat - Appropriate gloves Start->P1 P2 Engineering Controls - Use a fume hood - Behind a safety shield P1->P2 P3 Handling Precautions - Avoid heat, shock, friction - Use dilute solutions - Keep away from incompatible materials P2->P3 P4 Storage - Label clearly - Store in a cool, dark place - Keep only minimal quantities P3->P4 P5 Waste Disposal - Follow institutional rules - Treat as hazardous waste P4->P5

Frequently Asked Questions

Q1: What is the safest way to store this compound? Store it in a clearly labeled container, away from heat and light, in a cool, well-ventilated area. It is critical to keep only the minimum quantity needed and to avoid storing it for extended periods. Always consult your institution's safety office for specific storage guidelines for explosive precursors.

Q2: I need to use this compound in a synthesis. What key reaction parameters should I control? Based on its use in synthesizing trisubstituted triazenes [2], you should:

  • Control Temperature: Perform reactions at room temperature or below whenever possible. Avoid heating neat azides.
  • Use Dilute Solutions: Conduct reactions in dilute solution to minimize the risk of a violent decomposition event.
  • Monitor Reaction Progress: Use TLC or other in-line monitoring techniques to follow the reaction and avoid unnecessarily long reaction times.

Q3: Are there any common laboratory reagents that are incompatible with it? Yes. You should be cautious with:

  • Phosphines (e.g., triphenylphosphine), which can reduce azides to amines in the Staudinger reaction [4].
  • Strong acids, which can promote decomposition.
  • Heavy metal salts, which can act as catalysts for decomposition.

References

1-azido-4-iodobutane reaction monitoring methods

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Synthesis Context

To help you establish a knowledge base, here is the fundamental information for 1-azido-4-iodobutane and its role in a key synthetic method.

Property Description
CAS Number 148759-55-1 [1]
Molecular Formula C₄H₈IN₃ [1]
Molecular Weight 225.032 g/mol [1]
Primary Use Reactant in one-pot synthesis of trisubstituted triazenes from Grignard reagents [2] [3]

In the one-pot synthesis method, this compound reacts with a Grignard reagent (R-MgBr). The reaction proceeds through an intramolecular cyclization to form linear, trisubstituted triazenes, which are valuable synthetic intermediates. This method is versatile and can be used to prepare aryl, heteroaryl, vinyl, and alkyl triazenes [2] [3].

General Techniques for Monitoring Azide and Iodide Reactions

While direct monitoring data for this compound is unavailable, you can structure troubleshooting guides around standard techniques for similar functional groups. The table below outlines common methods applicable to this compound.

Monitoring Method Application & Notes
Thin-Layer Chromatography (TLC) Standard method for monitoring reaction progress and consumption of starting materials.
FTIR Spectroscopy Track the disappearance of the characteristic azide (~2100 cm⁻¹) and C-I bonds.
NMR Spectroscopy Confirm product structure; 1H NMR of precursor 1-iodobutane is available for comparison [4].

The following workflow diagram illustrates a general approach to monitoring a reaction involving this compound, based on these standard techniques.

Start Reaction Setup Progress Reaction in Progress? Start->Progress TLC TLC Analysis IR FTIR Analysis TLC->IR Confirm functional group changes NMR NMR Analysis IR->NMR Final structural verification Progress->TLC Aliquots taken at intervals Continue Continue Reaction Progress->Continue No Complete Reaction Complete Progress->Complete Yes Continue->Progress After further time

Critical Safety Considerations for Your FAQs

Given the presence of both an azide and an alkyl iodide, safety must be a core part of your troubleshooting guide. Here are key points to address:

  • Azide Stability: Organic azides can be thermally unstable and potentially explosive, especially when concentrated. Always consult specific Safety Data Sheets (SDS) for this compound and follow strict safety protocols, including the use of a blast shield and maintaining small reaction scales [1] [5].
  • Light Sensitivity: The iodine atom makes the compound potentially light-sensitive. Reactions should be protected from light, for example, by using amber glassware or foil-wrapped flasks [6].
  • General Handling: Standard practices include conducting reactions in a fume hood and wearing appropriate personal protective equipment (PPE).

References

1-azido-4-iodobutane catalyst optimization CuAAC

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Systems for CuAAC Optimization

For a compound like 1-azido-4-iodobutane, which contains a base-sensitive iodo-substituent, selecting a catalyst that operates under mild, non-basic conditions is crucial. The following systems are excellent candidates.

Catalyst System Typical Loading Required Additives Reaction Conditions Key Advantages / Rationale
PNN Pincer Complex [1] 1-5 mol% None Aqueous/organic solvent mix, RT No base or reducing agent needed; stabilizes Cu(I); minimal leaching.
Resorcinarene Glycoconjugate (RG) [2] 1 mol% CuSO₄ (1 mol%), Sodium Ascorbate (3 mol%) Water, 80°C Inverse phase-transfer catalyst; excellent for hydrophobic substrates in water.
BTT-DNA Ligand [3] Nanomolar range No added copper salts needed Physiological conditions, 37°C Enables ultra-low copper concentrations; ideal for bio-conjugation.
Cu(0) Nanopowder [4] ~1-10 mol% None (or trace Cu(II)) Water/organic solvent, RT to 50°C Simple setup; avoids exogenous ligands; easy product purification.

FAQs and Troubleshooting Guides

Here are answers to common specific issues researchers might face.

Q1: The iodine substituent in my this compound is being reduced or is participating in side reactions. How can I prevent this?

  • Potential Cause: The use of strong reducing agents like sodium ascorbate at high concentrations or the presence of iodide ions (I⁻) from copper(I) iodide can lead to unwanted reduction or coupling reactions [5].
  • Solutions:
    • Use a Non-Reducing Catalyst: Switch to a catalyst system that does not require a reducing agent. The PNN Pincer Complex is ideal for this purpose, as it uses a pre-stabilized Cu(I) species [1].
    • Avoid Copper(I) Iodide: Use alternative copper sources such as CuBr, Cu(OAc)₂, or [Cu(CH₃CN)₄]PF₆ [5].
    • Optimize Reducing Agent: If you must use a Cu(II)/ascorbate system, try lowering the amount of sodium ascorbate or using a milder reducing agent.

Q2: My reaction with this compound is very slow. How can I accelerate it?

  • Potential Cause: Poor solubility of the organic substrate in the aqueous reaction medium, leading to inefficient contact with the copper catalyst.
  • Solutions:
    • Use a Phase-Transfer Catalyst: The Resorcinarene Glycoconjugate (RG) is specifically designed to encapsulate hydrophobic substrates in its cavity, dramatically increasing the reaction rate in water [2].
    • Optimize Solvent Mixture: Use a solvent mixture that improves solubility. A combination of water with tert-butanol (t-BuOH) or dimethyl sulfoxide (DMSO) is often effective [1] [6].
    • Employ an Accelerating Ligand: Ligands like BTTAA or TBTA stabilize the Cu(I) oxidation state and can significantly increase the reaction rate [7] [4].

Q3: I need to use this reaction for bioconjugation, but copper toxicity is a concern. What are my options?

  • Solutions:
    • Ultra-Low Copper Ligands: The BTT-DNA ligand system is perfect for this scenario. It chelates copper so effectively that reactions proceed efficiently at nanomolar copper concentrations, which are far less cytotoxic [3].
    • Immobilized/Heterogeneous Catalysts: Use the immobilized PNN pincer complex or copper nanoparticles. These solid catalysts can be easily removed after the reaction by filtration, ensuring your final product is free of copper residues [1] [4].

Detailed Experimental Protocols

Protocol 1: CuAAC using the PNN Pincer Complex (Base-Free & Reducing Agent-Free)

This protocol is highly recommended for this compound due to its mild conditions [1].

  • Setup: In a vial, combine this compound (1.0 equiv), terminal alkyne (1.0-1.2 equiv), and the PNN pincer complex (1-5 mol%).
  • Solvent: Add a solvent mixture of tert-butanol and acetonitrile (50:50 v/v) or acetonitrile/water to dissolve the substrates.
  • Reaction: Stir the reaction mixture at room temperature. Monitor by TLC or LC-MS.
  • Work-up: Once complete, the catalyst can be filtered off if immobilized on resin. Concentrate the filtrate under reduced pressure.
  • Purification: Purify the crude residue by flash chromatography to obtain the pure 1,4-disubstituted triazole product.

Protocol 2: CuAAC in Water using Resorcinarene Glycoconjugate (RG)

Use this protocol if your alkyne partner is also hydrophobic [2].

  • Setup: In a reaction tube, charge RG catalyst (1 mol%), CuSO₄·5H₂O (1 mol%), and sodium ascorbate (3 mol%).
  • Solvent: Add deionized water (10 mL per mmol of azide).
  • Substrates: Add this compound (1.0 equiv) and terminal alkyne (1.05 equiv).
  • Reaction: Heat the mixture to 80°C with vigorous stirring. The reaction is typically complete within minutes to a few hours.
  • Work-up: Cool the mixture to room temperature. The product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate).
  • Purification: Concentrate the organic extracts and purify the product by chromatography.

Scientific Background & Workflows

To help users understand the context, you can include the following diagrams.

G Start Start: Substrate Analysis C1 Identify Constraint: Base-Sensitive Iodine Start->C1 C2 Identify Goal: CuAAC Reaction C1->C2 D1 Decision: Need for Mild Conditions? C2->D1 D2 Decision: Application Environment? D1->D2 Yes P1 Recommended Protocol: PNN Pincer Complex D2->P1 Organic Synthesis P2 Recommended Protocol: Resorcinarene Glycoconjugate D2->P2 Hydrophobic Substrates in Water P3 Recommended Protocol: BTT-DNA Ligand D2->P3 Live-Cell Bioconjugation

Diagram 1: Catalyst Selection Logic for this compound. This workflow guides the selection of an optimal catalyst based on the specific constraints of the iodo-substituent and the intended application.

G A Terminal Alkyne R-C≡C-H B Cu(I) Catalyst A->B D Copper(I) Acetylide B->D C Base (e.g., amine) C->D Deprotonation F Cu-Azide Complex D->F E Organic Azide R'-N₃ E->F G Cyclization F->G H Cu-Triazolyl Intermediate G->H I Protonation H->I I->B Catalyst Regeneration J 1,4-Disubstituted Triazole I->J

Diagram 2: General Catalytic Cycle for CuAAC. This illustrates the widely accepted dinuclear mechanism, showing the key activated intermediates that lead to the selective formation of the 1,4-triazole product [4] [6].

References

1-azido-4-iodobutane vs 1-azido-6-iodohexane linker comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 1-Azido-4-iodobutane

The table below summarizes the basic identifying information and chemical properties for this compound. Please note that many specific physical properties are not available in the searched literature [1].

Property Description
CAS Number 148759-55-1 [1]
Molecular Formula C₄H₈IN₃ [1]
Molecular Weight 225.032 g/mol [1]
Synonym This compound [1]
Structure Linear 4-carbon chain (butane) with an azide (-N₃) on carbon 1 and an iodine (-I) on carbon 4.

Documented Synthetic Applications & Protocols

This compound has been demonstrated as a valuable reagent in a one-pot synthesis method for creating trisubstituted triazenes [2] [3].

Application: One-Pot Synthesis of Trisubstituted Triazenes
  • Objective: To provide a simple and versatile method for preparing linear, trisubstituted triazenes from Grignard reagents [2] [3].
  • Role of this compound: It acts as a key building block. The iodine moiety allows it to function as an electrophilic linker, while the azide group participates in the cyclization reaction [2].
  • Mechanism: The reaction is proposed to proceed through an intramolecular cyclization. The azide group first reacts with the Grignard reagent. The iodine atom, being a good leaving group, then facilitates the cyclization to form the triazene ring system regioselectively [2] [3].
  • Utility: This method is broad in scope and can be used for the preparation of aryl, heteroaryl, vinyl, and alkyl triazenes. The resulting vinyl triazenes can be further transformed into various carbon-heteroatom bonds (C-N, C-O, C-F, etc.) [2] [3].

The following diagram illustrates the proposed reaction workflow:

G Grignard Grignard Reagent (R-MgX) Intermediate Reactive Intermediate Grignard->Intermediate Reaction with Azide Group AzidoIodide This compound AzidoIodide->Intermediate Triazene Trisubstituted Triazene Intermediate->Triazene Intramolecular Cyclization

How to Perform a Deeper Comparison

Since direct comparative data is limited, you can build a more complete guide by:

  • Search for Analogous Compounds: Look for information on 6-azidohexyl derivatives (like 6-azido-1-iodohexane or 6-azidohexanoic acid [4]) as their use might be documented in similar contexts, allowing for inferred comparisons.
  • Contrast with Shorter/Longer Chains: Compare the data for this compound with that of other chain-length variants if you find them (e.g., 1-azido-3-iodopropane or 1-azido-5-iodopentane) to discuss the general effect of linker length.
  • Focus on Properties: The key comparison points for researchers are:
    • Linker Length & Flexibility: The 4-carbon chain is shorter and more rigid than a 6-carbon chain, which can influence the distance and orientation between connected molecules.
    • Reactivity: The reactivity of the iodide and azide groups should be similar, but the longer chain in a hexane derivative could potentially influence reaction rates or the feasibility of intramolecular cyclizations.
    • Hydrophobicity: A longer alkyl chain will be more hydrophobic, which can affect the solubility and overall properties of the conjugate.

References

1-azido-4-iodobutane NMR characterization data

Author: Smolecule Technical Support Team. Date: February 2026

Basic Information and Synthetic Utility

First, here are the fundamental identifiers for the compound, which are essential for ordering it or searching specialized databases [1]:

Property Information
CAS Number 148759-55-1
Molecular Formula C₄H₈IN₃
Molecular Weight 225.032 g/mol
IUPAC Name Butane, 1-azido-4-iodo-

The compound 1-azido-4-iodobutane is primarily used in research as a synthetic building block. The searches confirm its application in a one-pot synthesis method for preparing trisubstituted triazenes from Grignard reagents [2] [3]. This highlights its value in creating more complex nitrogen-containing molecules.

Guidance for Obtaining NMR Data

Since a direct NMR data sheet was not found, here are practical steps you can take to obtain this characterization data:

  • Consult Specialized NMR Databases: Commercial NMR spectral databases (such as those from Springer, Sigma-Aldrich/Spectralab, or Wiley) often contain meticulously assigned spectra. These are typically accessible through university or institutional library subscriptions.
  • Perform a Practical Prediction: If experimental data is unavailable, you can predict the spectrum using professional NMR prediction software. The table below provides a theoretical estimation of the ¹H NMR signals for this compound, based on the structure and general chemical shift principles. This should be used as a guide, not a substitute for experimental data.

Theoretical ¹H NMR Data for this compound

Proton Group Expected Chemical Shift (δ, ppm) Multiplicity Integration
Ha (CH₂-I) ~3.0 - 3.3 Triplet 2H
Hb (CH₂) ~1.8 - 2.0 Pentet 2H
Hc (CH₂) ~1.4 - 1.6 Pentet 2H
Hd (CH₂-N₃) ~3.2 - 3.4 Triplet 2H
  • Reference Compound Data: For additional context, the ¹H NMR spectrum of the simpler compound 1-Iodobutane is available. It shows a characteristic triplet at ~3.05 ppm for the CH₂-I protons [4]. This aligns with the prediction for the iodine-end of the molecule in this compound.

Experimental Considerations for Characterization

When you are ready to characterize this compound, here is a generalized experimental protocol for proton NMR measurement, which is standard in most analytical laboratories.

G Start Prepare NMR Sample A Dissolve 5-20 mg of This compound Start->A B Use 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (TMS, δ = 0.00 ppm) B->C D Transfer solution to a clean NMR tube C->D E Acquire ¹H NMR spectrum (300-500 MHz recommended) D->E F Process and analyze data: Identify peaks, integrations, and coupling constants E->F

Important Safety Note: Organic azides like this compound can be thermally unstable and potentially explosive, especially under pressure or when heated. The cited research notes that related azido compounds were synthesized on a modest scale (∼1 mmol) and their stability was assessed before handling [5]. Appropriate safety precautions must be taken.

References

1-azido-4-iodobutane mass spectrometry analysis

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Identification & Theoretical MS Data

The table below summarizes the basic information for 1-azido-4-iodobutane, which is the foundation for its mass spectrum.

Property Value
CAS Registry Number 148759-55-1 [1]
Molecular Formula C4H8IN3 [1]
Molecular Weight 225.032 g/mol [1]
Synonyms Butane, 1-azido-4-iodo- [1]

While experimental mass spectrum data is not available, the theoretical molecular weight provides a key reference point. In a mass spectrometer, the molecular ion ([M]+) would be expected to appear at m/z 225. The presence of iodine (which has a dominant isotope at 127 Da) is a major feature that would influence the spectrum.

Predicted Fragmentation Pattern

The structure of this compound suggests it would fragment along certain pathways. The table below outlines the key fragment ions one might anticipate.

Fragment Ion Predicted m/z Fragmentation Rationale
[M]+• 225 Molecular ion peak [1]
[M - I]+ 98 Loss of iodine atom, forming a charged azido-butyl fragment.
[C4H8N]+ 70 Formation of a C4H8N+ ion, potentially from the loss of N2 and I.
[I]+ 127 Iodine cation.

Experimental Workflow for Mass Spectrometry

The following diagram outlines a general experimental workflow for obtaining and analyzing a mass spectrum, which can be applied to this compound.

G A Sample Preparation B Ionization (e.g., EI) A->B Introduce C Mass Analysis B->C Separate m/z D Ion Detection C->D Measure E Data Interpretation D->E Analyze

The methodology for this workflow involves [2]:

  • Sample Preparation: The sample must be made volatile, often through vaporization for introduction into the mass spectrometer's high-vacuum environment.
  • Ionization: A common method is Electron Ionization (EI), where the vaporized sample is bombarded with high-energy electrons, causing molecules to lose an electron and form positively charged molecular ions ([M]+•).
  • Mass Analysis: Ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
  • Detection: Separated ions are detected, generating a signal proportional to their abundance.
  • Data Interpretation: The signals are processed to produce a mass spectrum, which is interpreted to identify the molecular weight and fragment structure.

Synthesis and Application Context

Although not directly related to mass spectrometry, the search results indicate that this compound is used as a reagent in organic synthesis. One key application is in the one-pot synthesis of trisubstituted triazenes from Grignard reagents [3] [4]. In this context, it enables regioselective product formation through an intramolecular cyclization step [4].

References

1-azido-4-iodobutane HPLC purity validation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 1-Azido-4-Iodobutane

Here is the basic information available for your target compound:

Property Description
CAS Number 148759-55-1 [1]
Molecular Formula C₄H₈IN₃ [1]
Molecular Weight 225.032 g/mol [1]
Chemical Structure Linear aliphatic chain with an azido (-N₃) group at one end and an iodo (-I) group at the other [1].

HPLC Method Development & Validation Framework

For a comprehensive purity validation guide, you would need to develop and validate a specific HPLC method. The following workflow outlines the standard process for this task.

Start Start HPLC Method Development Step1 Step 1: Select HPLC Method and Initial Conditions Start->Step1 Step2 Step 2: Select Initial Conditions (Mobile Phase, Column) Step1->Step2 Step3 Step 3: Optimize Selectivity (Peak Separation) Step2->Step3 Step4 Step 4: Optimize System Parameters (Flow Rate, Temperature) Step3->Step4 Step5 Step 5: Method Validation Step4->Step5

This process is governed by international guidelines (like ICH Q2(R1)) and requires testing specific parameters [2] [3] [4]. The table below details these key validation parameters and their typical acceptance criteria.

Validation Parameter Description Typical Acceptance Criteria
Specificity/Selectivity Ability to distinguish the analyte from impurities, degradants, or matrix components [3] [4]. No interference observed at the retention time of the main peak [4].
Linearity & Range The method produces results directly proportional to the analyte concentration in a specific range [3] [4]. Correlation coefficient (R²) ≥ 0.990 [4].
Accuracy Closeness of the measured value to the true value, often tested via recovery studies [3] [4]. Recovery of 98-102% for API [4].
Precision Closeness of agreement between a series of measurements. Includes repeatability (same conditions) and intermediate precision (different days, analysts) [3] [4]. Relative Standard Deviation (%RSD) < 2.0% for repeatability [4].
Limit of Detection (LOD) & Quantitation (LOQ) Lowest amount of analyte that can be detected (LOD) or quantified with accuracy and precision (LOQ) [3] [4]. LOD: Signal-to-Noise ratio ≥ 3. LOQ: Signal-to-Noise ratio ≥ 10 [4].
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, flow rate, pH) [3] [4]. System suitability criteria are met despite variations [4].

Suggested Path Forward for Your Guide

Since specific data for this compound is not available, here are some practical steps you can take to create your comparison guide:

  • Consult Specialized Databases: Search for "this compound HPLC" on scientific databases like SciFinder or Reaxys, which may contain journal articles with detailed experimental conditions.
  • Review Methods for Analogous Compounds: The synthesis and handling of this compound are often reported in the context of "click chemistry" [5]. You can use HPLC methods developed for other organic azides or iodo-alkanes as a starting point for your experimental design.
  • Perform a Pilot Study: Based on the general framework, you can initiate your own experiments. A recommended starting point is a reverse-phase HPLC method using a C18 column, with a mobile phase of acetonitrile and water, and UV detection at a suitable wavelength [2].

References

1-azido-4-iodobutane C4 vs C6 linker effects glycosidase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Linker Length Impact

The table below summarizes quantitative data from a study constructing multivalent inhibitors with terminal deoxynojirimycin (DNJ) heads, using Jack Bean α-mannosidase (JBα-man) as a model enzyme [1].

Linker Length Monovalent Ki (µM) Core Scaffold Best Relative Affinity Enhancement per Inhibitory Epitope
C6 322 Calix[8]arene 70 - 160 (Scaffold rigidity was a key factor)
C9 188 Calix[8]arene 70 - 160 (Effects were consistent, scaffold rigidity was not a factor)

Key findings from this study [1]:

  • Longer Linkers Enhance Potency: The longer C9 linker started from a more potent monovalent inhibitor (Ki = 188 µM) compared to the C6 linker (Ki = 322 µM).
  • Scaffold Interaction: For the shorter C6 linker, the rigidity of the central scaffold was essential to achieve a significant multivalent effect. In contrast, clusters with the longer C9 linker showed strong effects regardless of the scaffold's flexibility.
  • Optimal Combination: The research highlighted the "sound combination of the calix[8]arene core and the long alkyl arms," suggesting that sufficient linker length is crucial for effective interaction.

Detailed Experimental Protocol

The data in the table was generated using the following key methodologies [1]:

  • Cluster Synthesis: Multivalent clusters were constructed using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." The reaction occurred between mono- or trivalent azido-armed iminosugar ligands and alkyne-functionalized calix[8]arene scaffolds.
  • Enzyme Inhibition Assay: Inhibition potency was evaluated against Jack Bean α-mannosidase (JBα-man). The half-maximal inhibitory concentration (IC₅₀) was determined for each cluster, and the inhibition constant (Ki) was calculated for monovalent ligands.
  • Data Analysis: The relative affinity enhancement per inhibitory epitope was calculated to quantify the multivalent effect, normalizing for the different valencies of the clusters.

Interpretation and Key Mechanisms

The following diagram illustrates how linker length influences the mechanisms of multivalent glycosidase inhibition based on current research.

G LinkerLength Linker Length in Multivalent Inhibitors Scenario1 Sufficiently Long Linker (e.g., C9) LinkerLength->Scenario1 Scenario2 Shorter Linker (e.g., C6) LinkerLength->Scenario2 Mechanism1 Mechanism 1: Simultaneous Binding Scenario1->Mechanism1 Mechanism2 Mechanism 2: Steric Hindrance & Statistical Rebinding Scenario2->Mechanism2 Mech1_Detail • Binds both catalytic site  and non-catalytic surface sites • Enables chelation effect • Leads to strong affinity enhancement Mechanism1->Mech1_Detail Mech2_Detail • Restricted access to catalytic site • Relies on local concentration effect • Rigid scaffold becomes critical Mechanism2->Mech2_Detail

Research indicates that glycosidases typically have a single, buried catalytic site, making multivalent effects counterintuitive [2]. Strong enhancements are believed to occur when a long, flexible linker allows the inhibitor to simultaneously engage both the catalytic site and non-catalytic sites on the enzyme surface, a form of chelation effect [2] [3]. Shorter linkers may not provide this flexibility, limiting the multivalent effect primarily to a statistical rebinding mechanism.

Important Consideration on Azide Modifications

A 2022 study raises a critical point for your research: azido sugars are often poorly accommodated by carbohydrate-processing enzymes [4] [5]. The azide group is substantially larger and structurally different from a hydroxyl group, which can cause steric clashes and disrupt key hydrogen bonds in the enzyme's active site.

  • Primary vs. Secondary Positions: Azides at primary carbons (like the terminal position in your linker) are generally better tolerated than those at secondary carbons, but are still only processed effectively by a minority of enzymes [5].
  • Interpretation of Results: Findings using azide-containing compounds may not be representative of the natural sugar's behavior. This should be a key consideration in your experimental design and data interpretation [4].

Based on the available information, here are suggestions for your guide:

  • Acknowledge the Data Gap: Clearly state that while C6 linker data is available, a direct C4 vs. C6 comparison using 1-azido-4-iodobutane is not found in the current literature.
  • Emphasize the General Principle: Highlight the consistent finding that longer, flexible linkers (like C9) generally outperform shorter, more constrained ones in achieving strong multivalent effects.
  • Contextualize with C6 Data: Present the C6 data as a reference point, noting that it requires a rigid scaffold for optimal performance, which is a significant design constraint.

References

1-azido-4-iodobutane alternative bifunctional linkers

Author: Smolecule Technical Support Team. Date: February 2026

Bifunctional Linkers: A Comparative Overview

The table below summarizes key alternative bifunctional linkers, their primary applications, cleavage mechanisms, and performance characteristics to help you evaluate them against 1-azido-4-iodobutane.

Linker Name Core Functionality & Reactive Groups Primary Application Cleavage Mechanism / Key Feature Performance Data / Experimental Evidence
Azido-PEG4-Val-Cit-PAB-OH [1] Azide (Click Chemistry), Hydroxyl (PAB) ADC Linker for drug delivery [1] Protease-cleavable (Val-Cit dipeptide) by lysosomal enzymes (e.g., cathepsin B) [1] Purity: >98%; Solubility: 10 mM in DMSO; Storage: -20°C [1]
Biotin-PEG4-Dde-Picolyl-N3 [2] Azide (Click Chemistry), Biotin (Streptavidin binding) Protein Purification & Isolation [2] Chemically cleavable (Dde group) with 2% hydrazine solution [2] Enables mild, selective release of captured proteins from Streptavidin beads after stringent washes [2]
Vicinal Diol Linker [3] Alkyne (Click Chemistry), Biotin (Streptavidin binding) Chemical Proteomics (Target Identification) [3] Oxidatively cleavable with sodium periodate (NaIO4) [3] Significantly reduces background protein identifications compared to standard on-bead digestion methods [3]
This compound [4] [5] [6] Azide, Alkyl Iodide Synthesis of Trisubstituted Triazenes [4] [6] Non-cleavable; enables regioselective triazene formation via intramolecular cyclization [4] [6] Serves as a precursor for vinyl triazenes, which can undergo acid-induced C-N, C-O, C-F, C-P, and C-S bond-forming reactions [4]

Detailed Experimental Protocols

Here are the methodologies for using some of the cleavable linkers mentioned in the comparison table.

Protein Purification Using a Cleavable Biotin Linker

This protocol uses a Dde-cleavable linker for the capture and mild elution of proteins, adapted from a published methodology [2].

  • Step 1: Biotinylation via Click Chemistry
    • An azide-bearing biomolecule (e.g., a glycoprotein) is biotinylated using a linker like Biotin-PEG4-Dde-Picolyl-N3 via copper-catalyzed azide-alkyne cycloaddition (CuAAC) [2].
  • Step 2: Capture on Streptavidin Beads
    • The biotinylated protein is purified over Streptavidin beads. The Dde-based linker is stable under denaturing wash conditions, as well as acidic and basic conditions, allowing for stringent washing to remove contaminants [2].
  • Step 3: Selective Elution
    • The captured protein is released from the beads through mild and selective cleavage of the Dde linker with a buffered aqueous solution of 2% hydrazine (hydrazinolysis) [2].
Target Identification in Chemical Proteomics Using a Diol Cleavable Linker

This protocol outlines the use of a vicinal diol linker for the enrichment and identification of protein targets of small molecules, as described in the literature [3].

  • Step 1: Probe Labeling
    • A complex proteome (e.g., rat liver homogenate) is incubated with an activity-based probe (ABP) featuring an alkyne "mini-tag" and a diol cleavable linker (e.g., Diol-DCG-04, 1 µM) for 30 minutes [3].
  • Step 2: Bioorthogonal Conjugation
    • Free probes are removed from the labeled lysate using a desalting column. The alkyne-tagged proteins are then conjugated to a biotin tag with a diol linker (e.g., Alkyne-biotin reagent 3) via click chemistry [3].
  • Step 3: Enrichment and Selective Elution
    • The biotinylated proteins are captured on Streptavidin beads. After thorough washing, the protein targets are selectively eluted by cleaving the diol linker with 1 mM sodium periodate (NaIO4) in sodium phosphate buffer. This mild, oxidative cleavage releases the target proteins while leaving endogenous biotinylated proteins bound, drastically reducing background [3].

Application Workflow Diagrams

The following diagrams illustrate the core experimental workflows for the cleavable linkers discussed.

Dde_Workflow AzidoProtein Azido-modified Protein Conjugation Click Chemistry Conjugation AzidoProtein->Conjugation BiotinLinker Biotin-Dde-N3 Linker BiotinLinker->Conjugation CapturedComplex Biotinylated Protein on Streptavidin Bead Conjugation->CapturedComplex Elution Elution with 2% Hydrazine CapturedComplex->Elution PureProtein Purified Protein Elution->PureProtein

Workflow for Dde-based protein purification: Biotin linker conjugation, Streptavidin capture, and hydrazine cleavage [2].

Diol_Workflow Proteome Complex Proteome Labeling Live Cell or Lysate Labeling Proteome->Labeling ABP Diol-Linker ABP ABP->Labeling AlkyneTagged Alkyne-tagged Proteins Labeling->AlkyneTagged Click Click Chemistry with Diol-Biotin AlkyneTagged->Click Biotinylated Biotinylated Proteins Click->Biotinylated Capture Streptavidin Bead Capture Biotinylated->Capture Cleavage Cleavage with NaIO4 Capture->Cleavage ElutedTargets Eluted Target Proteins Cleavage->ElutedTargets

Workflow for diol-based chemical proteomics: Activity-based probe labeling, biotin conjugation, Streptavidin capture, and periodate cleavage [3].

Key Selection Considerations

When choosing an alternative to this compound, consider these factors:

  • Cleavage Mechanism: The optimal choice depends on your experimental conditions. Dde (hydrazine) and vicinal diol (periodate) linkers offer controlled cleavage, which is crucial for reducing background in purifications [2] [3]. The Val-Cit dipeptide is essential for enzymatic drug release in specific biological environments like the lysosome [1].
  • Spacer Arm: Linkers like Azido-PEG4-Val-Cit-PAB-OH incorporate a PEG spacer, which improves water solubility and reduces steric hindrance, potentially enhancing binding efficiency and bioavailability [1].
  • Application Focus: Select a linker designed for your field. ADC development relies on enzymatically cleavable linkers [1], protein purification benefits from chemically cleavable biotin linkers [2], and chemical proteomics requires linkers that minimize false positives during mass spectrometry [3].

References

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XLogP3

3.1

Wikipedia

1-Azido-4-iodobutane

Dates

Last modified: 04-14-2024

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